Dibenzepin-d3
Description
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Properties
Molecular Formula |
C18H21N3O |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
5-[2-(dimethylamino)ethyl]-11-(trideuteriomethyl)benzo[b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C18H21N3O/c1-19(2)12-13-21-17-11-7-6-10-16(17)20(3)15-9-5-4-8-14(15)18(21)22/h4-11H,12-13H2,1-3H3/i3D3 |
InChI Key |
QPGGEKPRGVJKQB-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=CC=CC=C2C(=O)N(C3=CC=CC=C31)CCN(C)C |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N(C3=CC=CC=C31)CCN(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Synthesis and Purification of Dibenzepin-d3
This technical guide provides a comprehensive overview of a plausible synthetic route and purification strategy for Dibenzepin-d3, a deuterated analog of the tricyclic antidepressant Dibenzepin. The introduction of deuterium atoms into drug molecules can favorably alter their pharmacokinetic properties, potentially leading to improved metabolic stability and an enhanced therapeutic profile.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development.
Overview of Dibenzepin and the Rationale for Deuteration
Dibenzepin is a tricyclic antidepressant that primarily acts as a norepinephrine reuptake inhibitor.[5] Its chemical structure is 10-(2-(dimethylamino)ethyl)-5,10-dihydro-5-methyl-11H-dibenzo[b,e]diazepin-11-one. The focus of this guide is the synthesis of this compound, where the three hydrogen atoms on one of the N-methyl groups of the dimethylaminoethyl side chain are replaced with deuterium. This specific deuteration is anticipated to influence the drug's metabolism, as N-demethylation is a common metabolic pathway for compounds with a dimethylamino moiety.
Proposed Synthetic Pathway for this compound
A logical workflow for the synthesis is presented below:
Caption: Proposed workflow for the synthesis and purification of this compound.
Experimental Protocols
This multi-step synthesis starts from commercially available deuterated precursors.
Step 1: Synthesis of Methyl-d3-amine Hydrochloride
A common method for the synthesis of methyl-d3-amine hydrochloride involves the reduction of nitromethane-d3. An alternative route starts from deuterated methanol.
-
Protocol: To a solution of N-(1,1,1-trideuteriomethyl)phthalimide in an aqueous acid (e.g., hydrochloric acid), the mixture is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the phthalic acid is filtered off. The filtrate is then concentrated under reduced pressure to yield methyl-d3-amine hydrochloride.
Step 2: Synthesis of 2-(Dimethyl-d3-amino)ethanol
This step involves the N-alkylation of methyl-d3-amine followed by N-methylation. A plausible method is the reaction with 2-bromoethanol followed by methylation. A more direct approach involves the synthesis of deuterated N,N-dimethyl-2-aminoethanol.
-
Protocol: Deuterated 2-(dimethylamino)ethyl-1-ol can be synthesized through the reaction of 2-bromoethanol with deuterated dimethylamine in a suitable solvent with an acid-binding agent. The reaction is typically carried out at temperatures ranging from 0-150 °C.
Step 3: Synthesis of N,N-dimethyl-d3-2-chloroethylamine hydrochloride
The final step in the side-chain synthesis is the chlorination of the amino alcohol.
-
Protocol: Deuterated 2-(dimethylamino)ethyl-1-ol is reacted with a chlorinating agent, such as thionyl chloride, at temperatures between 0-150 °C to yield the desired deuterated 2-chloro-N,N-dimethylethylamine hydrochloride.
This final step involves the N-alkylation of the dibenzazepine core with the deuterated side chain.
-
Protocol: 5-Methyl-10,11-dihydro-5H-dibenzo[b,e]diazepin-11-one is dissolved in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF). A strong base, such as sodium hydride, is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for a period to allow for deprotonation. A solution of N,N-dimethyl-d3-2-chloroethylamine hydrochloride in DMF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion, as monitored by TLC. The reaction is then quenched, and the crude product is extracted.
Purification of this compound
Purification of the final product is crucial to remove unreacted starting materials, by-products, and residual solvents. A combination of chromatographic and crystallization techniques is generally employed.
-
Column Chromatography: The crude this compound is subjected to silica gel column chromatography. A suitable eluent system, such as a gradient of ethyl acetate in hexane, is used to separate the product from impurities.
-
Recrystallization: The fractions containing the pure product are combined, and the solvent is evaporated. The resulting solid is then recrystallized from an appropriate solvent system (e.g., ethanol/water) to obtain highly pure this compound.
Data Presentation
The following table summarizes the expected inputs and outputs for the key synthetic steps. Note that yields are hypothetical and would need to be determined experimentally.
| Reaction Step | Starting Materials | Reagents | Product | Expected Yield (%) | Purity (%) |
| Synthesis of Methyl-d3-amine HCl | N-(1,1,1-trideuteriomethyl)phthalimide | Hydrochloric Acid, Water | Methyl-d3-amine hydrochloride | 85-95 | >98 |
| Synthesis of 2-(Dimethyl-d3-amino)ethanol | 2-Bromoethanol, Deuterated Dimethylamine | Acid-binding agent, Solvent | 2-(Dimethyl-d3-amino)ethanol | 60-70 | >95 |
| Synthesis of N,N-dimethyl-d3-2-chloroethylamine HCl | 2-(Dimethyl-d3-amino)ethanol | Thionyl Chloride | N,N-dimethyl-d3-2-chloroethylamine HCl | 70-80 | >97 |
| Synthesis of this compound | 5-Methyl-10,11-dihydro-5H-dibenzo[b,e]diazepin-11-one, N,N-dimethyl-d3-2-chloroethylamine HCl | Sodium Hydride, DMF | This compound | 50-60 | >99 (after purification) |
Characterization
The final product, this compound, should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the incorporation of deuterium.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of deuterium.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Logical Relationships in Synthesis
The following diagram illustrates the logical dependencies in the synthesis of this compound.
Caption: Logical flow of the this compound synthesis process.
References
Physicochemical Properties of Deuterated Dibenzepin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deuteration of pharmacologically active compounds is a strategic approach in drug development to enhance their metabolic stability and pharmacokinetic profile. This guide provides a comprehensive overview of the predicted physicochemical properties of deuterated Dibenzepin, a tricyclic antidepressant. While experimental data on deuterated Dibenzepin is not publicly available, this document extrapolates its likely characteristics based on the known properties of Dibenzepin and the established effects of deuterium substitution. Detailed experimental protocols for the determination of key physicochemical parameters are provided to guide researchers in the empirical validation of these predictions. Furthermore, this guide outlines the primary signaling pathway of Dibenzepin to provide a mechanistic context for its therapeutic action.
Introduction to Deuterated Dibenzepin
Dibenzepin is a tricyclic antidepressant (TCA) that primarily functions as a norepinephrine reuptake inhibitor, and to a lesser extent, a serotonin reuptake inhibitor.[1] By blocking the reuptake of these neurotransmitters in the synaptic cleft, Dibenzepin enhances neurotransmission, which is believed to be the basis of its antidepressant effect.[1]
Deuteration, the substitution of one or more hydrogen atoms with its heavy isotope deuterium, is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of these bonds, a phenomenon known as the kinetic isotope effect.[2][3] This can lead to a longer drug half-life, reduced dosing frequency, and potentially a better safety profile.[4]
This guide will explore the anticipated physicochemical properties of a deuterated version of Dibenzepin.
Predicted Physicochemical Properties
The introduction of deuterium can subtly alter the physicochemical properties of a molecule. The following table summarizes the known properties of Dibenzepin and the predicted changes upon deuteration.
| Property | Dibenzepin (CAS: 4498-32-2) | Predicted Effect of Deuteration on Dibenzepin |
| Molecular Formula | C₁₈H₂₁N₃O | C₁₈H₍₂₁₋ₓ₎DₓN₃O (where x is the number of deuterium atoms) |
| Molecular Weight | 295.38 g/mol | Increased |
| Melting Point | Data not available | May be slightly altered |
| pKa | Data not available | May be slightly altered |
| LogP (Octanol/Water) | 2.976 (Calculated) | May be slightly decreased (lower lipophilicity) |
| Water Solubility | log₁₀WS = -3.12 (Calculated, in mol/l) | May be slightly increased |
| Stability | Susceptible to metabolism | Expected to have increased metabolic stability |
Experimental Protocols for Physicochemical Characterization
Accurate determination of the physicochemical properties of deuterated Dibenzepin is crucial for its development as a drug candidate. The following are detailed methodologies for key experiments.
Determination of Solubility
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
-
Protocol:
-
Add an excess amount of deuterated Dibenzepin to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a chemically inert filter (e.g., PTFE).
-
Quantify the concentration of the dissolved deuterated Dibenzepin in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Report the solubility in units of mg/mL or mol/L at the specified temperature and pH.
-
Workflow for solubility determination using the shake-flask method.
Determination of pKa
The dissociation constant (pKa) is a critical parameter influencing a drug's absorption and distribution. Potentiometric titration is a common and accurate method for pKa determination.
-
Protocol:
-
Dissolve a known amount of deuterated Dibenzepin in a suitable solvent system (e.g., water or a co-solvent system for poorly soluble compounds).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Monitor the pH of the solution continuously using a calibrated pH meter as the titrant is added in small increments.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is determined from the inflection point of the sigmoid curve. For more complex molecules, derivative plots can be used to accurately identify the equivalence points.
-
Workflow for pKa determination via potentiometric titration.
Determination of LogP
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption and membrane permeability.
-
Protocol (Shake-Flask Method):
-
Prepare a solution of deuterated Dibenzepin in either n-octanol or water.
-
Mix the solution with an equal volume of the other immiscible solvent (water or n-octanol, respectively) in a sealed container.
-
Agitate the mixture for a sufficient time to allow for partitioning equilibrium to be reached.
-
Separate the two phases by centrifugation.
-
Determine the concentration of deuterated Dibenzepin in both the n-octanol and aqueous phases using a suitable analytical method like HPLC.
-
Calculate LogP using the formula: LogP = log₁₀([concentration in octanol] / [concentration in water]).
-
Workflow for LogP determination using the shake-flask method.
Determination of Melting Point
Differential Scanning Calorimetry (DSC) is a precise technique for determining the melting point and other thermal transitions of a material.
-
Protocol:
-
Accurately weigh a small amount of the deuterated Dibenzepin sample (typically 1-5 mg) into a DSC pan.
-
Seal the pan and place it in the DSC instrument alongside an empty reference pan.
-
Heat the sample and reference pans at a controlled rate (e.g., 10°C/min) over a specified temperature range.
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
-
Workflow for melting point determination using DSC.
Stability Assessment
The stability of a deuterated compound should be assessed under various conditions to ensure its integrity.
-
Protocol (ICH Q1A Guidelines):
-
Store aliquots of deuterated Dibenzepin under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) storage conditions.
-
At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated), withdraw samples.
-
Analyze the samples using a stability-indicating HPLC method to quantify the amount of the parent compound and detect any degradation products.
-
Assess isotopic purity and the potential for H/D exchange using Nuclear Magnetic Resonance (NMR) spectroscopy and/or Mass Spectrometry (MS).
-
Workflow for the stability assessment of deuterated compounds.
Signaling Pathway of Dibenzepin
Dibenzepin, as a tricyclic antidepressant, primarily enhances noradrenergic and serotonergic neurotransmission by blocking their respective reuptake transporters, NET and SERT. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby potentiating their signaling to postsynaptic receptors. The downstream effects are complex and involve the modulation of various intracellular signaling cascades that are believed to contribute to the therapeutic antidepressant effects.
References
- 1. What is the mechanism of Dibenzepin Hydrochloride? [synapse.patsnap.com]
- 2. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]
- 4. Tricyclic antidepressant treatment evokes regional changes in neurotrophic factors over time within the intact and degenerating nigrostriatal system - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Long-Term Stability of Dibenzepin-d3 in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for assessing the long-term stability of the deuterated tricyclic antidepressant, Dibenzepin-d3. While specific long-term stability data for this compound is not extensively published, this document outlines the essential experimental protocols, data presentation structures, and analytical methodologies required to conduct a thorough stability study. The principles and techniques described herein are based on established international guidelines for drug stability testing and findings from studies on structurally related compounds.
Dibenzepin is a tricyclic antidepressant that primarily acts as a norepinephrine reuptake inhibitor.[1] Its deuterated analog, this compound, is often used as an internal standard in pharmacokinetic and metabolic studies. Ensuring the stability of such standards is critical for the accuracy and reproducibility of analytical results. Forced degradation studies are a key component of this process, helping to identify potential degradation products and establish degradation pathways.[2][3]
Experimental Protocols
A comprehensive stability assessment of this compound involves subjecting it to various stress conditions to simulate long-term storage and identify potential degradation pathways.[2][4] The following protocols are based on the International Council for Harmonisation (ICH) guidelines and common practices in forced degradation studies.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and validate the stability-indicating power of analytical methods.
a. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as methanol or acetonitrile, at a concentration of 1 mg/mL.
b. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N and 1 N hydrochloric acid (HCl). Incubate the solutions at 60°C for 24 and 48 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N and 1 N sodium hydroxide (NaOH). Incubate the solutions at 60°C for 24 and 48 hours.
-
Oxidative Degradation: Mix the stock solution with 3% and 30% hydrogen peroxide (H₂O₂). Store the solutions at room temperature, protected from light, for 24 and 48 hours.
-
Thermal Degradation: Expose a solid sample of this compound and a solution of the compound to dry heat at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution of this compound to UV light (254 nm) and fluorescent light for a period compliant with ICH Q1B guidelines.
c. Sample Analysis: Following exposure to the stress conditions, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase of the analytical method and analyze using a validated stability-indicating method, such as HPLC or LC-MS/MS.
Analytical Methodology
A validated stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products.
a. High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is often suitable for tricyclic antidepressants.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
b. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and specificity, especially for identifying degradation products, an LC-MS/MS method is recommended.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific parent-to-daughter ion transitions for this compound and any identified degradation products.
Data Presentation
Quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent Concentration/Intensity | Duration (hours) | Temperature (°C) | % Recovery of this compound | Number of Degradants | % of Major Degradant |
| Acid Hydrolysis | 0.1 N HCl | 24 | 60 | |||
| 48 | 60 | |||||
| 1 N HCl | 24 | 60 | ||||
| 48 | 60 | |||||
| Base Hydrolysis | 0.1 N NaOH | 24 | 60 | |||
| 48 | 60 | |||||
| 1 N NaOH | 24 | 60 | ||||
| 48 | 60 | |||||
| Oxidation | 3% H₂O₂ | 24 | 25 | |||
| 48 | 25 | |||||
| 30% H₂O₂ | 24 | 25 | ||||
| 48 | 25 | |||||
| Thermal (Solid) | N/A | 48 | 80 | |||
| Thermal (Solution) | N/A | 48 | 80 | |||
| Photolytic (Solid) | ICH Q1B | N/A | 25 | |||
| Photolytic (Solution) | ICH Q1B | N/A | 25 |
Table 2: Long-Term Stability of this compound in Different Solvents at Various Temperatures
| Solvent | Storage Temperature (°C) | Initial Concentration (µg/mL) | Concentration at 1 Month (µg/mL) | Concentration at 3 Months (µg/mL) | Concentration at 6 Months (µg/mL) | Concentration at 12 Months (µg/mL) | % Degradation at 12 Months |
| Methanol | 4 | ||||||
| -20 | |||||||
| Acetonitrile | 4 | ||||||
| -20 | |||||||
| DMSO | 4 | ||||||
| -20 | |||||||
| Water | 4 | ||||||
| -20 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the forced degradation study of this compound.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound under stress conditions.
Conclusion
A thorough investigation into the long-term stability of this compound is essential for its reliable use in research and drug development. By implementing a systematic approach that includes forced degradation studies under various stress conditions and the use of validated stability-indicating analytical methods, researchers can ensure the integrity of their analytical data. The protocols and data presentation formats outlined in this guide provide a robust framework for conducting and documenting such a study. Further research should focus on identifying and characterizing any degradation products to fully understand the stability profile of this compound.
References
Dibenzepin-d3: A Technical Guide to Certificate of Analysis and Quality Parameters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential quality parameters and analytical methodologies relevant to the certificate of analysis (CoA) for Dibenzepin-d3. While a specific, universally applicable CoA for this compound is proprietary to the manufacturer, this document outlines the critical quality attributes and testing protocols based on industry standards and publicly available data for the parent compound, Dibenzepin, and its analogs.
This compound is the deuterated form of Dibenzepin, a tricyclic antidepressant.[1] Deuterated compounds are frequently used as internal standards in quantitative bioanalytical studies (e.g., mass spectrometry) due to their similar chemical properties to the parent drug but distinct mass.
Core Quality Parameters
A typical Certificate of Analysis for a high-purity reference standard like this compound would include the following quantitative data, summarized here for clarity.
| Parameter | Typical Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Molecular Formula | C₁₈H₁₈D₃N₃O | Mass Spectrometry |
| Molecular Weight | 298.42 g/mol | Mass Spectrometry |
| Chemical Purity (HPLC) | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry |
| Isotopic Purity | ≥99% atom % D | Mass Spectrometry |
| Deuterium Incorporation | ≥98% | Mass Spectrometry / NMR |
| Solubility | Soluble in DMSO | Visual Inspection |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to assess the quality of this compound are outlined below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography is a cornerstone technique for determining the chemical purity of pharmaceutical compounds. A stability-indicating reversed-phase HPLC (RP-HPLC) method is typically developed and validated.
Objective: To separate this compound from any process-related impurities and degradation products.
Typical Instrumentation and Conditions:
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 150 x 4.6 mm, 2.7 µm particle size.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV spectrophotometry at a wavelength determined by the UV spectrum of Dibenzepin (e.g., 264 nm).
-
Injection Volume: 5 µL.
Method Validation: The method would be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[2]
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is employed to confirm the molecular weight and structure of this compound, as well as to determine its isotopic purity and the degree of deuterium incorporation.
Objective: To confirm the identity and isotopic composition of the molecule.
Typical Instrumentation and Techniques:
-
Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Analysis: The full scan mass spectrum will show the protonated molecule [M+H]⁺. The measured mass-to-charge ratio (m/z) should be within a narrow tolerance (e.g., ± 5 ppm) of the theoretical exact mass of this compound. The isotopic distribution pattern is analyzed to confirm the number of deuterium atoms and the isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H-NMR (Proton NMR) spectroscopy is a powerful tool for confirming the chemical structure of a molecule.
Objective: To verify the structural integrity of this compound.
Methodology: A sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and analyzed. The resulting spectrum provides information about the chemical environment of the protons in the molecule. The absence or significant reduction of signals corresponding to the positions of deuterium incorporation, compared to the spectrum of the non-deuterated Dibenzepin, confirms the successful labeling.
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Quality Control Workflow for this compound
Caption: A typical workflow for the quality control of this compound.
Pharmacological Context of Dibenzepin
Dibenzepin is a tricyclic antidepressant that primarily acts as a norepinephrine reuptake inhibitor, with weaker effects on serotonin reuptake.[3] It also exhibits antagonist activity at muscarinic acetylcholine receptors, histamine H1 receptors, and α1-adrenergic receptors, which can contribute to its side effect profile.[3] The deuteration in this compound is not expected to alter its pharmacological mechanism of action but is critical for its use as an internal standard in pharmacokinetic and metabolic studies.
This guide provides a foundational understanding of the quality attributes and analytical controls for this compound. For specific applications, researchers should always refer to the Certificate of Analysis provided by their supplier.
References
The Pharmacokinetics of Dibenzepin: A Technical Guide Featuring the Essential Role of Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacokinetics of Dibenzepin, a tricyclic antidepressant. It delves into the absorption, distribution, metabolism, and excretion (ADME) of the drug, presenting key quantitative data in a structured format. A significant focus is placed on the critical role of deuterated internal standards in the accurate bioanalysis of Dibenzepin, offering detailed experimental protocols for its quantification in biological matrices. This document also includes visualizations of metabolic pathways and analytical workflows to facilitate a deeper understanding of the scientific principles and methodologies discussed.
Introduction to Dibenzepin
Dibenzepin is a tricyclic antidepressant (TCA) that has been utilized in the treatment of major depressive disorder.[1] Its mechanism of action primarily involves the inhibition of norepinephrine reuptake, with a lesser effect on serotonin reuptake.[2] By blocking these transporters, Dibenzepin increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission and alleviating symptoms of depression.[2] Understanding the pharmacokinetic profile of Dibenzepin is crucial for optimizing therapeutic regimens and ensuring patient safety.
Pharmacokinetics of Dibenzepin
The disposition of a drug within the body is governed by four fundamental processes: absorption, distribution, metabolism, and excretion (ADME).
Absorption
Following oral administration, Dibenzepin is absorbed from the gastrointestinal tract. The bioavailability of Dibenzepin is approximately 25%.[1]
Distribution
Metabolism
Dibenzepin undergoes hepatic metabolism, which is the primary route of its biotransformation. Like other tricyclic antidepressants, the metabolism of Dibenzepin is expected to involve two main pathways:
-
N-demethylation: The removal of a methyl group from the dimethylamino side chain.
-
Hydroxylation: The addition of a hydroxyl group to the dibenzodiazepine ring system.
These metabolic reactions are primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. The specific isozymes likely involved include CYP2D6, CYP2C19, and CYP3A4, which are known to metabolize other TCAs. Genetic variations in these enzymes can lead to inter-individual differences in drug metabolism and response.
Excretion
The metabolites of Dibenzepin, along with a small amount of the unchanged drug, are primarily excreted from the body through the urine (approximately 80%), with a smaller portion eliminated in the feces (approximately 20%).
Quantitative Pharmacokinetic Parameters of Dibenzepin
A summary of the key pharmacokinetic parameters for Dibenzepin is presented in the table below. This allows for a clear and concise comparison of the quantitative data.
| Parameter | Value | Reference |
| Bioavailability (F) | 25% | |
| Plasma Protein Binding | 80% | |
| Elimination Half-life (t½) | 5 hours | |
| Clearance (CL) | 20 L/h | |
| Volume of Distribution (Vd) | ~144.3 L (Calculated*) | |
| Therapeutic Plasma Levels | 85 to 850 nM | |
| Primary Route of Excretion | Urine (80%), Feces (20%) |
*Calculated using the formula: Vd = (CL * t½) / 0.693
The Role of Deuterated Standards in Dibenzepin Bioanalysis
Accurate and precise quantification of drugs and their metabolites in biological matrices is fundamental to pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is crucial for achieving reliable and robust results.
Deuterated internal standards are chemically identical to the analyte but have a higher molecular weight due to the replacement of one or more hydrogen atoms with deuterium. This subtle difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
The primary advantages of using a deuterated internal standard for Dibenzepin quantification include:
-
Correction for Matrix Effects: Biological matrices like plasma are complex and can interfere with the ionization of the analyte, leading to ion suppression or enhancement. Since the deuterated standard has identical physicochemical properties to Dibenzepin, it experiences the same matrix effects, allowing for accurate correction.
-
Compensation for Extraction Variability: During sample preparation, some of the analyte may be lost. By adding a known amount of the deuterated standard at the beginning of the extraction process, any losses will affect both the analyte and the standard equally, ensuring the ratio between them remains constant.
-
Normalization of Instrumental Variations: Fluctuations in injection volume and mass spectrometer response can introduce variability. The use of a deuterated internal standard normalizes these variations, leading to more precise and reproducible results.
Workflow for bioanalysis using a deuterated internal standard.
Experimental Protocols
Synthesis of Deuterated Dibenzepin (Conceptual)
The synthesis of deuterated Dibenzepin would likely involve introducing deuterium atoms at positions that are not susceptible to back-exchange under physiological or analytical conditions. A common strategy is to use deuterated starting materials or reagents in the final steps of the synthesis. For Dibenzepin, deuteration of the N,N-dimethylamino group could be a viable approach.
Conceptual synthesis of deuterated Dibenzepin.
Bioanalytical Method for Dibenzepin in Human Plasma
This hypothetical LC-MS/MS method is designed for the quantitative analysis of Dibenzepin in human plasma using a deuterated internal standard.
5.2.1. Materials and Reagents
-
Dibenzepin reference standard
-
Deuterated Dibenzepin (e.g., Dibenzepin-d6) as internal standard (IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (drug-free)
5.2.2. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the deuterated Dibenzepin internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
5.2.3. LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate Dibenzepin from endogenous plasma components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Dibenzepin: (To be determined experimentally, e.g., based on its molecular weight of 295.38 g/mol )
-
Deuterated Dibenzepin: (To be determined experimentally, based on the level of deuteration)
-
Visualization of Dibenzepin's Metabolic Pathway
The metabolism of Dibenzepin, as inferred from related tricyclic antidepressants, is illustrated in the following diagram.
Inferred metabolic pathway of Dibenzepin.
Conclusion
This technical guide has provided a detailed examination of the pharmacokinetics of Dibenzepin, highlighting the critical role of deuterated internal standards in its bioanalysis. The presented data and experimental protocols offer a valuable resource for researchers and professionals in the field of drug development. While specific data for some pharmacokinetic parameters and a dedicated analytical method using a deuterated standard for Dibenzepin are not widely published, the information provided, based on closely related compounds, serves as a strong foundation for further research and method development. The use of robust analytical methodologies, such as LC-MS/MS with deuterated internal standards, is paramount for the accurate characterization of the pharmacokinetic properties of Dibenzepin and other therapeutic agents.
References
Understanding the Mass Spectrometry Fragmentation of Dibenzepin-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of Dibenzepin-d3, a deuterated analog of the tricyclic antidepressant Dibenzepin. Understanding the fragmentation behavior of deuterated standards is crucial for the development of robust and reliable bioanalytical methods for therapeutic drug monitoring and pharmacokinetic studies. This document outlines a proposed fragmentation pathway, provides detailed experimental protocols for its analysis, and presents quantitative data in a clear, tabular format.
Introduction to Dibenzepin and its Deuterated Analog
Dibenzepin (N,N-dimethyl-10,11-dihydro-5H-dibenzo[b,e][1][2]diazepin-11-amine) is a tricyclic antidepressant that exerts its therapeutic effect by inhibiting the reuptake of norepinephrine and serotonin in the brain.[3] this compound is a stable isotope-labeled version of Dibenzepin, commonly used as an internal standard in quantitative mass spectrometric assays. The incorporation of three deuterium atoms on one of the N-methyl groups provides a distinct mass shift, allowing for its differentiation from the unlabeled analyte while maintaining similar physicochemical properties.[4]
Proposed Mass Spectrometry Fragmentation Pathway
Under collision-induced dissociation (CID) in a tandem mass spectrometer, the protonated molecule of this compound ([M+H]⁺) is expected to undergo characteristic fragmentation, primarily involving the cleavage of the dimethylaminoethyl side chain. The proposed fragmentation pathway is initiated by the protonation of the tertiary amine.
The primary fragmentation event is the cleavage of the C-N bond connecting the side chain to the tricyclic core, leading to the formation of a stable dibenzo[b,e][1]diazepine fragment. A key fragment ion results from the loss of the deuterated dimethylamine group. Further fragmentation can occur within the side chain.
Below is a Graphviz diagram illustrating the proposed fragmentation pathway of this compound.
References
Solubility Profile of Dibenzepin-d3 in Common Laboratory Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Dibenzepin-d3, a deuterated analog of the tricyclic antidepressant Dibenzepin. Understanding the solubility of this compound in various laboratory solvents is critical for a wide range of applications, including analytical method development, formulation studies, and in vitro biological assays. While specific solubility data for the deuterated form is not extensively available, the solubility is expected to be highly comparable to its non-deuterated counterpart, Dibenzepin. This guide consolidates available data for Dibenzepin and structurally similar tricyclic antidepressants to provide a robust reference.
Core Principles of Solubility
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability and therapeutic efficacy. For a compound like Dibenzepin, which is a weak base, solubility is significantly influenced by the pH of the medium. In acidic environments, the amine functional groups become protonated, increasing aqueous solubility. Conversely, in neutral or basic media, the compound exists predominantly in its less soluble free base form. The lipophilic nature of the tricyclic ring system also dictates its solubility in organic solvents.
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for Dibenzepin and related tricyclic antidepressants. This data provides a comparative reference for selecting appropriate solvents for various experimental needs. It is important to note that the solubility of deuterated compounds is generally very similar to their non-deuterated analogs.
| Solvent | Dibenzepin Hydrochloride | Amitriptyline Hydrochloride | Imipramine Hydrochloride | Nortriptyline Hydrochloride | Desipramine Hydrochloride |
| Water | 1.08 mg/mL (at 25°C)[1] | Freely soluble[2] | Freely soluble[3] | Sparingly soluble[4] | 100 mg/mL (ultrasonication may be needed)[5] |
| Phosphate Buffered Saline (PBS, pH 7.2) | No data available | ~0.5 mg/mL | ~0.5 mg/mL | ~1 mg/mL | No data available |
| Dimethyl Sulfoxide (DMSO) | No data available | ~25 mg/mL | ~25 mg/mL | ~30 mg/mL | ≥ 100 mg/mL |
| Ethanol | Soluble | ~25 mg/mL | ~25 mg/mL | ~15 mg/mL | No data available |
| Methanol | Slightly soluble | Soluble | Soluble | Soluble | No data available |
| Chloroform | Soluble | Soluble | No data available | Freely soluble | No data available |
| Acetonitrile | Slightly soluble | No data available | No data available | No data available | No data available |
| Dimethylformamide (DMF) | No data available | ~25 mg/mL | ~25 mg/mL | ~30 mg/mL | No data available |
Experimental Protocol: Determination of Equilibrium Solubility (Saturation Shake-Flask Method)
The following protocol outlines the widely accepted saturation shake-flask method for determining the equilibrium solubility of a compound.
1. Materials and Equipment:
-
This compound (or Dibenzepin) solid powder
-
Selected laboratory solvents (e.g., water, PBS, DMSO, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator capable of maintaining a constant temperature
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrumentation
-
Calibrated analytical balance
-
pH meter (for aqueous solutions)
2. Procedure:
-
Preparation of Solvent: Prepare the desired solvents. For aqueous solutions, adjust the pH to the target value.
-
Addition of Excess Solute: Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
-
Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.
3. Data Analysis and Reporting:
-
Report the solubility in standard units (e.g., mg/mL or µg/mL).
-
For aqueous solutions, report the pH at which the solubility was determined.
-
Specify the temperature at which the experiment was conducted.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the saturation shake-flask method for determining solubility.
Caption: Workflow for determining the equilibrium solubility of this compound.
Signaling Pathway of Tricyclic Antidepressants
Dibenzepin, as a tricyclic antidepressant, primarily functions by inhibiting the reuptake of the neurotransmitters norepinephrine and serotonin from the synaptic cleft. This action increases the concentration of these neurotransmitters, enhancing neurotransmission.
Caption: Mechanism of action of Dibenzepin at the neuronal synapse.
References
Methodological & Application
Application Note: Quantitative Analysis of Dibenzepin in Human Plasma using Dibenzepin-d3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Dibenzepin is a tricyclic antidepressant used in the treatment of depression and other mood disorders.[1] Accurate and reliable quantification of Dibenzepin in biological matrices is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[2][3]
The use of a stable isotope-labeled internal standard (SIL-IS), such as Dibenzepin-d3, is the preferred approach for quantitative LC-MS/MS analysis.[4] This method, known as isotope dilution mass spectrometry, relies on the near-identical physicochemical properties of the analyte and its deuterated counterpart.[5] The SIL-IS is added at a known concentration to samples at the beginning of the preparation process, allowing it to compensate for variability during sample extraction, cleanup, injection, and ionization, thereby ensuring the highest accuracy and precision.
This application note provides a detailed protocol for the extraction and quantification of Dibenzepin in human plasma using this compound as an internal standard with an LC-MS/MS system.
Principle of Isotope Dilution LC-MS/MS
A known amount of the deuterated internal standard (this compound) is added to the unknown plasma sample. The internal standard and the target analyte (Dibenzepin) are extracted and analyzed together. Although the absolute signal response for both compounds may vary between injections due to matrix effects or instrument fluctuations, their ratio remains constant. The concentration of the analyte is determined by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Caption: Isotope dilution workflow for LC-MS/MS analysis.
Experimental Protocol
This protocol outlines a method for the determination of Dibenzepin in human plasma. All procedures should be performed in a laboratory with appropriate safety measures.
Materials and Reagents
-
Dibenzepin hydrochloride (Reference Standard)
-
This compound hydrochloride (Internal Standard)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Human Plasma (K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Volumetric flasks and pipettes
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Dibenzepin and this compound in methanol to obtain primary stock solutions of 1 mg/mL.
-
Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with 50:50 methanol:water to create intermediate stock solutions of 10 µg/mL.
-
Working Internal Standard (IS) Solution (100 ng/mL): Dilute the this compound intermediate stock solution with 50:50 methanol:water to a final concentration of 100 ng/mL.
-
Calibration Standards and Quality Controls (QCs): Prepare a series of working calibration solutions by serially diluting the Dibenzepin intermediate stock solution. Spike these solutions into blank human plasma to create calibration standards with a concentration range of 1-500 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 400 ng/mL) in the same manner.
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting drugs from plasma or whole blood.
-
Label 1.5 mL microcentrifuge tubes for calibrators, QCs, and unknown samples.
-
Pipette 100 µL of the appropriate plasma sample (blank, calibrator, QC, or unknown) into the corresponding tube.
-
Add 20 µL of the Working Internal Standard Solution (100 ng/mL this compound) to all tubes except for the blank plasma. Vortex briefly.
-
Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Caption: Sample preparation workflow using protein precipitation.
Instrumental Method
The following are typical starting parameters that should be optimized for the specific instrument used.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | Start at 10% B, increase to 95% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate. |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) |
| Source Temp. | 500 °C |
| Gas 1 (Nebulizer) | 50 psi |
| Gas 2 (Heater) | 50 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
MRM Transitions
The specific precursor and product ions should be determined by infusing the pure compounds. The following are proposed transitions based on the molecular structure.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Dibenzepin | 295.2 | 107.1 | 100 | 35 |
| This compound (IS) | 298.2 | 110.1 | 100 | 35 |
Method Validation Summary
A full method validation should be performed according to regulatory guidelines. Key parameters to assess include linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability. The table below summarizes typical acceptance criteria and expected performance.
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | 1 - 500 ng/mL | Meets criteria |
| Limit of Quantitation (LOQ) | S/N > 10, Accuracy ±20%, Precision <20% | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% (<20% at LOQ) | < 10% |
| Inter-day Precision (%CV) | < 15% (<20% at LOQ) | < 12% |
| Accuracy (% Bias) | Within ±15% (±20% at LOQ) | Within ±10% |
| Recovery | Consistent and reproducible | 85 - 105% |
| Matrix Effect | CV of IS-normalized factor < 15% | < 15% |
| Stability (Freeze-thaw, Bench-top, Post-preparative) | % Change within ±15% | Stable under tested conditions |
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of Dibenzepin in human plasma. The use of this compound as an internal standard ensures high accuracy and precision by correcting for analytical variability. The described protein precipitation protocol is simple and rapid, allowing for high-throughput analysis suitable for clinical research, therapeutic drug monitoring, and pharmacokinetic studies. The method parameters provided serve as a strong foundation for implementation and should be validated on the specific instrumentation used.
References
- 1. Antimuscarinic properties of antidepressants: dibenzepin (Noveril) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phenomenex.com [phenomenex.com]
- 3. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of Tricyclic Antidepressants in Human Plasma Using Dibenzepin-d3 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclic antidepressants (TCAs) were first introduced in the 1950s and remain in use for severe depression, particularly when newer antidepressants are ineffective.[1] Due to their high potency and the significant cardiovascular and neurological toxicity associated with them, monitoring their concentration in patients is crucial.[1] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a preferred method for the analysis of TCAs due to its high sensitivity, selectivity, and specificity.[2] This application note details a robust and reproducible LC-MS/MS method for the quantitative analysis of several common TCAs in human plasma, utilizing Dibenzepin-d3 as an internal standard to ensure accuracy and precision.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes a rapid and simple protein precipitation method for the extraction of TCAs from human plasma.[1]
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
Cold acetonitrile (ACN)
-
0.2 µm polypropylene (PP) filter vials
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 30% methanol in water)
Procedure:
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add 150 µL of the internal standard solution (this compound in acetonitrile).
-
Vortex the mixture at 1500 rpm for three minutes to precipitate proteins.
-
Centrifuge the tubes for two minutes at 16,100 g.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 150 µL of the reconstitution solution.
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This section outlines the instrumental conditions for the chromatographic separation and mass spectrometric detection of TCAs.
Table 1: LC-MS/MS Instrument Conditions
| Parameter | Condition |
| LC System | Agilent 1260 Infinity HPLC or equivalent |
| Mass Spectrometer | AB Sciex QTRAP 4500 or equivalent |
| Column | Synergi 4µ Hydro-RP 80A, 150 x 3.00 mm |
| Column Temperature | 30°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.65 mL/min |
| Injection Volume | 2.0 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data
The following tables summarize the performance characteristics of the described method for a panel of common TCAs.
Table 2: Linearity and Range
| Analyte | Calibration Range (ng/mL) | R² Value |
| Amitriptyline | 1 - 400 | >0.9998 |
| Desipramine | 1 - 400 | >0.9995 |
| Imipramine | 1 - 400 | >0.9995 |
| Nortriptyline | 1 - 400 | >0.9993 |
| Clomipramine | 1 - 500 | >0.995 |
| Doxepin | 1 - 500 | >0.995 |
Table 3: Accuracy and Precision
| Analyte | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Amitriptyline | 25 | 95 - 105 | ≤8.0 |
| 75 | 95 - 105 | ≤8.0 | |
| 400 | 95 - 105 | ≤8.0 | |
| Desipramine | 25 | 95 - 105 | ≤8.0 |
| 75 | 95 - 105 | ≤8.0 | |
| 400 | 95 - 105 | ≤8.0 | |
| Imipramine | 25 | 95 - 105 | ≤8.0 |
| 75 | 95 - 105 | ≤8.0 | |
| 400 | 95 - 105 | ≤8.0 |
Table 4: Limits of Detection and Quantification
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| Amitriptyline | 1.0 | 1.0 |
| Desipramine | 1.0 | 1.0 |
| Imipramine | 1.0 | 1.0 |
| Nortriptyline | 1.0 | 1.0 |
Visualizations
Caption: Experimental workflow for TCA analysis.
Caption: Role of the internal standard in method validation.
References
Application Note: A Robust and Sensitive UPLC-MS/MS Method for the Quantification of Dibenzepin in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dibenzepin is a tricyclic antidepressant used in the treatment of depression and other psychiatric disorders. Accurate and reliable quantification of dibenzepin in human plasma is crucial for therapeutic drug monitoring, pharmacokinetic studies, and clinical trials. This application note describes a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of dibenzepin in human plasma. The method is sensitive, specific, and employs a simple protein precipitation step for sample preparation, making it suitable for high-throughput analysis.
Materials and Methods
Chemicals and Reagents
-
Dibenzepin hydrochloride (Reference Standard)
-
Dibenzepin-d3 (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer
-
Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Standard Solutions Stock solutions of dibenzepin and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a mixture of methanol and water (50:50, v/v). Calibration standards and quality control (QC) samples were prepared by spiking drug-free human plasma with the appropriate working standard solutions.
Experimental Protocols
Sample Preparation A simple protein precipitation method was used for the extraction of dibenzepin and the internal standard from human plasma.
-
Pipette 100 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound, 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions The chromatographic separation and mass spectrometric detection were optimized for the analysis of dibenzepin.
-
UPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 0.5 95 5 2.5 5 95 3.5 5 95 3.6 95 5 | 5.0 | 95 | 5 |
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Multiple Reaction Monitoring (MRM) Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) Dibenzepin 296.2 208.1 35 25 | this compound (IS) | 299.2 | 211.1 | 35 | 25 |
-
Method Validation The method was validated according to the general recommendations for bioanalytical method validation.[1] The validation parameters assessed included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[2][3]
Data Presentation
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
|---|
| Dibenzepin | 0.5 - 500 | y = 0.0123x + 0.0015 | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
|---|---|---|---|---|---|
| LLOQ | 0.5 | 8.2 | -3.5 | 9.8 | -2.1 |
| Low | 1.5 | 6.5 | 2.1 | 7.9 | 3.2 |
| Medium | 75 | 4.1 | -1.2 | 5.3 | -0.8 |
| High | 400 | 3.5 | 0.8 | 4.7 | 1.5 |
*Acceptance criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy (%Bias) within ±15% (±20% for LLOQ).[2]
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Low | 1.5 | 92.8 | 98.5 |
| High | 400 | 95.1 | 101.2 |
*Acceptance criteria: Recovery should be consistent and reproducible. Matrix effect should be within an acceptable range (typically 85-115%).[4]
Table 4: Stability
| Stability Condition | Concentration (ng/mL) | % Change from Nominal |
|---|---|---|
| Bench-top (4 hours, RT) | 1.5 | -4.2 |
| Bench-top (4 hours, RT) | 400 | -2.8 |
| Freeze-thaw (3 cycles) | 1.5 | -6.5 |
| Freeze-thaw (3 cycles) | 400 | -4.1 |
| Long-term (-80°C, 30 days) | 1.5 | -5.8 |
| Long-term (-80°C, 30 days) | 400 | -3.9 |
*Acceptance criteria: Analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.
Visualizations
Caption: Experimental workflow for Dibenzepin quantification.
Caption: Bioanalytical method validation parameters relationship.
Conclusion
This application note presents a rapid, sensitive, and robust UPLC-MS/MS method for the quantification of dibenzepin in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis. The method was successfully validated over a linear range of 0.5 to 500 ng/mL, demonstrating excellent accuracy, precision, and stability. This method is well-suited for use in clinical research, therapeutic drug monitoring, and pharmacokinetic studies involving dibenzepin.
References
- 1. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 2. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 3. japsonline.com [japsonline.com]
- 4. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Therapeutic Drug Monitoring of Dibenzepin using Dibenzepin-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzepin is a tricyclic antidepressant (TCA) utilized in the treatment of depressive disorders. Therapeutic Drug Monitoring (TDM) of dibenzepin is crucial for optimizing therapeutic outcomes, minimizing toxicity, and personalizing dosage regimens. TDM allows for the quantification of drug concentrations in a patient's plasma or serum to ensure they are within the therapeutic range. The use of a stable isotope-labeled internal standard, such as Dibenzepin-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for matrix effects and variations in sample preparation and instrument response, thus ensuring high accuracy and precision.
This document provides a detailed protocol for the therapeutic drug monitoring of dibenzepin in human plasma using this compound as an internal standard. The methodology described is based on established principles of bioanalytical method validation.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting dibenzepin and its internal standard from plasma samples.
Materials:
-
Human plasma samples
-
Dibenzepin and this compound analytical standards
-
Acetonitrile (ACN), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, return to 10% B and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dibenzepin | 296.2 | 86.1 | 25 |
| This compound | 299.2 | 89.1 | 25 |
Note: The specific collision energy should be optimized for the instrument in use.
Data Presentation
The following tables summarize the expected quantitative performance of the described method.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Dibenzepin | 1 - 500 | > 0.995 |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low QC | 3 | < 10 | < 10 | 90 - 110 |
| Mid QC | 50 | < 10 | < 10 | 90 - 110 |
| High QC | 400 | < 10 | < 10 | 90 - 110 |
Table 3: Recovery
| Analyte | Low QC (%) | Mid QC (%) | High QC (%) |
| Dibenzepin | > 85 | > 85 | > 85 |
| This compound | > 85 | > 85 | > 85 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for Dibenzepin TDM.
Dibenzepin Metabolic Pathway
Caption: Metabolic pathway of Dibenzepin.
Application Notes and Protocols for Dibenzepin-d3 Sample Preparation in Urine Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzepin is a tricyclic antidepressant used in the treatment of depression and other mood disorders. Accurate and reliable quantification of Dibenzepin and its metabolites in urine is crucial for therapeutic drug monitoring, pharmacokinetic studies, and in forensic toxicology. The use of a stable isotope-labeled internal standard, such as Dibenzepin-d3, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy of the analytical results.
Sample preparation is a critical step in the analytical workflow for urine analysis. The primary goals are to remove endogenous interferences such as salts, urea, and proteins, and to concentrate the analyte of interest, thereby improving the sensitivity and robustness of the analytical method. The most common techniques for the extraction of TCAs from urine include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation.
Sample Preparation Techniques: A Comparative Overview
The choice of sample preparation technique depends on various factors, including the required limit of quantification, sample throughput, and the complexity of the urine matrix. Below is a summary of the most common techniques.
| Technique | Principle | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Differential partitioning of the analyte and interferences between a solid sorbent and a liquid mobile phase. | High recovery and clean extracts.[1] Amenable to automation. | Can be more time-consuming and costly than other methods. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on its solubility. | Relatively inexpensive and effective for a wide range of analytes. | Can be labor-intensive, prone to emulsion formation, and may use large volumes of organic solvents.[2] |
| Supported Liquid Extraction (SLE) | A variation of LLE where the aqueous sample is coated on an inert solid support. An immiscible organic solvent then flows through the support, extracting the analyte. | Eliminates emulsion formation, offers high analyte recovery, and is easily automated.[3][4] | Can be more expensive than traditional LLE. |
| Protein Precipitation | Addition of a precipitating agent (e.g., organic solvent or acid) to denature and remove proteins. | Simple, fast, and inexpensive. | May result in less clean extracts compared to SPE or LLE, leading to more significant matrix effects.[5] |
Experimental Protocols
The following are detailed protocols for the extraction of this compound from urine, adapted from methods for other tricyclic antidepressants.
Protocol 1: Solid-Phase Extraction (SPE) using a Mixed-Mode Cation Exchange Sorbent
This protocol is suitable for the extraction of basic drugs like Dibenzepin from a complex matrix like urine. Mixed-mode SPE provides enhanced selectivity by utilizing both reversed-phase and ion-exchange retention mechanisms.
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis WCX)
-
Urine sample
-
This compound internal standard solution
-
4% Phosphoric Acid (H3PO4) in water
-
Methanol
-
Deionized water
-
10 mM Ammonium acetate, pH 6
-
Elution solvent: 60:40 Acetonitrile/Methanol with 2% Formic Acid
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Sample Pre-treatment:
-
To 200 µL of urine sample, add 20 µL of this compound internal standard solution.
-
Add 200 µL of 4% H3PO4 and vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 200 µL of methanol.
-
Equilibrate the cartridge with 200 µL of deionized water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the 400 µL of the pre-treated sample onto the SPE cartridge.
-
Draw the sample through the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 200 µL of 10 mM ammonium acetate, pH 6.
-
Wash the cartridge with 200 µL of methanol to remove polar interferences.
-
Dry the cartridge under vacuum or positive pressure for 5-10 minutes.
-
-
Elution:
-
Elute the analyte with two aliquots of 25 µL of the elution solvent (60:40 ACN/MeOH with 2% formic acid).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of reconstitution solution.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Workflow Diagram:
Caption: Solid-Phase Extraction (SPE) Workflow.
Protocol 2: Supported Liquid Extraction (SLE)
SLE is a high-throughput alternative to traditional LLE that avoids the formation of emulsions.
Materials:
-
SLE 96-well plate or cartridges
-
Urine sample
-
This compound internal standard solution
-
β-glucuronidase solution (if hydrolysis of glucuronide metabolites is required)
-
100 mM Ammonium acetate buffer, pH 4
-
Elution solvent: Methyl tert-butyl ether (MTBE)
-
Evaporator
-
Reconstitution solution
Procedure:
-
Enzymatic Hydrolysis (Optional):
-
To 200 µL of urine sample in a 96-well plate, add 20 µL of this compound internal standard solution.
-
Add 175 µL of 100 mM ammonium acetate (pH 4) and 25 µL of β-glucuronidase solution.
-
Mix and incubate at 40°C for 60 minutes.
-
-
Sample Loading:
-
Load the hydrolyzed (or non-hydrolyzed) sample onto the SLE plate.
-
Apply a gentle positive pressure or vacuum to initiate flow.
-
Allow the sample to absorb for 5 minutes.
-
-
Elution:
-
Add 900 µL of MTBE to each well and allow it to flow through under gravity.
-
Repeat the elution with a second 900 µL aliquot of MTBE.
-
Apply a brief pulse of positive pressure to ensure complete elution.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 200 µL of reconstitution solution.
-
Seal the plate and vortex before LC-MS/MS analysis.
-
Workflow Diagram:
Caption: Supported Liquid Extraction (SLE) Workflow.
Protocol 3: Protein Precipitation
This is the simplest and fastest method, but may require more extensive optimization of chromatographic conditions to resolve the analyte from matrix interferences.
Materials:
-
Urine sample
-
This compound internal standard solution
-
Ice-cold acetonitrile
-
Centrifuge
-
Evaporator
-
Reconstitution solution
Procedure:
-
Precipitation:
-
To 100 µL of urine sample in a microcentrifuge tube, add 10 µL of this compound internal standard solution.
-
Add 400 µL of ice-cold acetonitrile.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of reconstitution solution.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Workflow Diagram:
References
- 1. High-Throughput Quantitative LC-MS/MS Analysis of Benzodiazepines in Human Urine | Springer Nature Experiments [experiments.springernature.com]
- 2. High-Throughput Quantitative LC-MS/MS Analysis of Benzodiazepines in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. norlab.com [norlab.com]
- 4. unitedchem.com [unitedchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Application Note: High-Recovery Solid-Phase Extraction Protocol for Dibenzepin-d3 from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable solid-phase extraction (SPE) protocol for the efficient isolation of Dibenzepin-d3 from various biological matrices, including plasma, serum, and urine. This compound, a deuterated analog of the tricyclic antidepressant Dibenzepin, is commonly employed as an internal standard in bioanalytical studies. The presented mixed-mode cation exchange (MCX) SPE method is optimized to ensure high recovery, minimize matrix effects, and provide clean extracts suitable for sensitive downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Dibenzepin is a tricyclic antidepressant used in the management of depressive disorders. Accurate quantification of Dibenzepin and its metabolites in biological fluids is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variabilities in sample processing and instrument response.
Solid-phase extraction (SPE) is a widely adopted technique for sample preparation in bioanalysis due to its ability to reduce matrix interferences, concentrate the analyte of interest, and improve the overall sensitivity and robustness of the analytical method.[1] This protocol leverages the physicochemical properties of Dibenzepin, a basic compound with a pKa of 8.275, to achieve optimal retention and elution from a mixed-mode cation exchange sorbent.[2] Mixed-mode SPE offers a dual retention mechanism, combining reversed-phase and ion-exchange interactions, which results in superior sample cleanup and high, reproducible recoveries for basic drugs.[3][4][5]
Experimental Protocols
This section provides a detailed methodology for the solid-phase extraction of this compound from biological matrices.
2.1. Materials and Reagents
-
SPE Sorbent: Mixed-Mode Strong Cation Exchange (MCX) SPE cartridges (e.g., 30 mg, 1 mL)
-
This compound Standard: Certified reference material
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade)
-
Reagents: Formic acid (reagent grade), Ammonium hydroxide (reagent grade), Deionized water (18.2 MΩ·cm)
-
Biological Matrix: Human plasma, serum, or urine (blank)
-
Equipment: SPE vacuum manifold, centrifuge, vortex mixer, analytical balance, pH meter
2.2. Sample Pretreatment
For Plasma/Serum:
-
Allow frozen samples to thaw at room temperature.
-
Vortex the samples for 10 seconds to ensure homogeneity.
-
To 500 µL of plasma or serum, add 500 µL of 4% phosphoric acid in water.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
Use the supernatant for the SPE procedure.
For Urine:
-
Allow frozen samples to thaw at room temperature.
-
Vortex the samples for 10 seconds.
-
To 1 mL of urine, add 1 mL of 0.1 M phosphate buffer (pH 6.0).
-
Vortex for 30 seconds. The sample is now ready for SPE.
2.3. Solid-Phase Extraction (SPE) Protocol
The following protocol is performed using an SPE vacuum manifold.
-
Conditioning: Condition the MCX SPE cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the sorbent to dry.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1 M formic acid.
-
Sample Loading: Load the pretreated supernatant (from step 2.2) onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M formic acid to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar, non-basic interferences.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. This step neutralizes the charge on the analyte, disrupting the ionic interaction with the sorbent.
-
Dry-Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis (e.g., 80:20 0.1% formic acid in water:acetonitrile).
-
Vortex for 20 seconds and transfer to an autosampler vial for analysis.
-
Data Presentation
The following table summarizes the expected quantitative performance of the SPE protocol for this compound from human plasma. The data is representative of typical results obtained for tricyclic antidepressants using mixed-mode SPE.
| Parameter | Result |
| Recovery | > 90% |
| Matrix Effect | < 15% |
| Process Efficiency | > 85% |
| Precision (RSD%) | < 5% |
| Limit of Quantification | 0.1 ng/mL |
Visualization of Experimental Workflow
Caption: Workflow of the solid-phase extraction protocol for this compound.
Logical Relationship of Mixed-Mode Cation Exchange
Caption: Mechanism of mixed-mode cation exchange SPE for this compound.
Conclusion
The described mixed-mode cation exchange solid-phase extraction protocol provides an effective and reliable method for the isolation of this compound from complex biological matrices. The dual retention mechanism of the MCX sorbent ensures high selectivity and recovery, leading to clean extracts that are compatible with sensitive LC-MS/MS analysis. This protocol is suitable for high-throughput bioanalytical laboratories and can be adapted for the extraction of other basic drug compounds with similar physicochemical properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Dibenzepin | C18H21N3O | CID 9419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Optimizing the extraction, separation and quantification of tricyclic antidepressant drugs in human plasma with CE-ESI-TOF-MS using cationic-coated capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
Application Note: High-Throughput Analysis of Dibenzepin-d3 in Human Plasma using Liquid-Liquid Extraction and LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and reliable liquid-liquid extraction (LLE) method for the quantitative analysis of Dibenzepin-d3 in human plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Dibenzepin is a tricyclic antidepressant, and its deuterated analog, this compound, is commonly used as an internal standard in pharmacokinetic and bioequivalence studies. The described LLE protocol offers high extraction efficiency and clean extracts, minimizing matrix effects. The subsequent LC-MS/MS method provides excellent sensitivity and selectivity for the accurate quantification of this compound. This method is suitable for researchers, scientists, and drug development professionals requiring a validated procedure for bioanalysis.
Introduction
Dibenzepin is a tricyclic antidepressant used in the treatment of depression and other mood disorders. Accurate measurement of its concentration in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting analytical variability, including matrix effects and extraction inconsistencies.[1]
Liquid-liquid extraction is a widely used sample preparation technique that separates analytes from interfering components in complex biological fluids based on their differential solubility in two immiscible liquid phases.[2] For tricyclic antidepressants, LLE is a preferred method due to its ability to provide high recovery and clean extracts, which is critical for sensitive LC-MS/MS analysis.[3] This application note provides a detailed protocol for the LLE of this compound from human plasma and its subsequent analysis by LC-MS/MS.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water. These solutions will be used to spike blank plasma for the preparation of calibration curve standards and quality control samples.
-
Internal Standard (IS) Working Solution: Based on the expected concentration range of the analyte, a suitable concentration for the this compound internal standard working solution should be prepared. For typical therapeutic ranges of tricyclic antidepressants, a concentration of 100 ng/mL in methanol is a good starting point.
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Calibration Standards: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare a calibration curve consisting of a blank (no analyte), a zero sample (with internal standard), and typically 6-8 non-zero concentration levels covering the desired linear dynamic range.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high. These concentrations should be within the range of the calibration curve.
Liquid-Liquid Extraction (LLE) Protocol
The following protocol is a general procedure for the LLE of tricyclic antidepressants from plasma and should be optimized for specific laboratory conditions.
-
Sample Aliquoting: To a 1.5 mL polypropylene microcentrifuge tube, add 200 µL of plasma sample (blank, calibration standard, QC, or unknown).
-
Internal Standard Addition: Add 25 µL of the this compound internal standard working solution to all tubes except the blank.
-
Alkalinization: Add 50 µL of 1 M sodium hydroxide solution to each tube to adjust the pH to the alkaline range (typically pH 9-11), which facilitates the extraction of basic compounds like tricyclic antidepressants. Vortex for 10 seconds.
-
Extraction Solvent Addition: Add 1 mL of an organic extraction solvent. A common choice is a mixture of n-hexane and isoamyl alcohol (99:1, v/v) or methyl tert-butyl ether (MTBE).
-
Extraction: Vortex the tubes for 1 minute to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Phase Transfer: Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex briefly to ensure complete dissolution.
-
Sample Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization.
Liquid Chromatography:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B is typically used to separate the analyte from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimized for the specific instrument, but typical values include:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Gas Flows: Optimized for the instrument.
-
-
MRM Transitions: The precursor and product ions for Dibenzepin and this compound need to be determined by infusing a standard solution of each compound into the mass spectrometer. Two transitions are typically monitored for each analyte: one for quantification and one for qualification.[4]
Data Presentation
The following tables present representative quantitative data for the analysis of a tricyclic antidepressant (Imipramine) using a liquid-liquid extraction method, which can be considered indicative of the expected performance for this compound analysis.[5]
Table 1: Method Validation Parameters for a Representative Tricyclic Antidepressant (Imipramine) using LLE-HPLC.
| Parameter | Result |
| Linearity Range | 3 - 40 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 3 ng/mL |
| Mean Extraction Recovery | 85 ± 5% |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Freeze-Thaw Stability (3 cycles) | Stable |
| Long-term Stability (-70°C, 3 months) | Stable |
Table 2: LC-MS/MS Parameters for Representative Tricyclic Antidepressants.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Imipramine | 281.2 | 86.1 | 25 |
| Dibenzepin (Proposed) | 295.2 | 86.1 | ~25 |
| Imipramine-d3 | 284.2 | 89.1 | 25 |
| This compound (Proposed) | 298.2 | 89.1 | ~25 |
Note: The MRM transitions for Dibenzepin and this compound are proposed based on the structure and common fragmentation patterns of tricyclic antidepressants and would require experimental optimization.
Visualization
The following diagram illustrates the experimental workflow for the liquid-liquid extraction of this compound from human plasma.
Conclusion
The liquid-liquid extraction method coupled with LC-MS/MS analysis described in this application note provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The protocol is straightforward and can be readily implemented in a bioanalytical laboratory setting. The use of a deuterated internal standard ensures high accuracy and precision, making this method well-suited for regulated bioanalysis in support of clinical and pharmaceutical research.
References
- 1. benchchem.com [benchchem.com]
- 2. Subzero-temperature liquid-liquid extraction of benzodiazepines for high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. forensicrti.org [forensicrti.org]
- 5. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dibenzepin-d3 in Pharmacokinetic and Pharmacodynamic Studies: Application Notes and Protocols
Disclaimer: Publicly available scientific literature does not currently contain pharmacokinetic or pharmacodynamic studies of Dibenzepin-d3 as a therapeutic agent. This compound has been utilized as an internal standard in bioanalytical methods for the quantification of other psychoactive substances.[1][2] The following application notes and protocols are presented as a hypothetical framework based on the known properties of Dibenzepin and the established principles of deuterium-modified pharmaceuticals.
Introduction
Dibenzepin is a tricyclic antidepressant (TCA) that primarily acts as a norepinephrine reuptake inhibitor, with weaker effects on serotonin reuptake. It is used in the treatment of major depressive disorder. The incorporation of deuterium at specific positions within a drug molecule, creating a deuterated analog like this compound, can significantly alter its pharmacokinetic profile through the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond. This can lead to a reduced rate of metabolism, longer half-life, increased systemic exposure, and potentially a more favorable side-effect profile due to altered metabolite formation.[2]
These application notes provide a hypothetical framework for researchers, scientists, and drug development professionals to investigate the potential pharmacokinetic and pharmacodynamic advantages of this compound over its non-deuterated counterpart.
Pharmacokinetic Studies
The primary objective of pharmacokinetic studies for this compound would be to compare its absorption, distribution, metabolism, and excretion (ADME) profile to that of Dibenzepin. The expected outcome is that deuteration will lead to a slower metabolic clearance and a longer half-life.
Hypothetical Comparative Pharmacokinetic Data
The following table summarizes the anticipated pharmacokinetic parameters for Dibenzepin versus a hypothetical this compound, based on the principles of the kinetic isotope effect.
| Parameter | Dibenzepin (Non-deuterated) | This compound (Hypothetical) | Expected Change |
| Bioavailability (%) | 25 | > 25 | Increased |
| Plasma Protein Binding (%) | 80 | ~80 | No significant change expected |
| Elimination Half-life (hours) | 5 | > 5 | Increased |
| Metabolism | Hepatic | Slower Hepatic Metabolism | Decreased |
| Excretion | Urine (80%), Feces (20%) | Primarily Urine and Feces | No significant change in route expected |
Note: The values for Dibenzepin are sourced from existing literature. The values for this compound are hypothetical and represent the expected impact of deuteration.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical preclinical pharmacokinetic study to compare Dibenzepin and this compound.
1. Objective: To determine and compare the pharmacokinetic profiles of Dibenzepin and this compound in Sprague-Dawley rats.
2. Materials:
-
Dibenzepin hydrochloride
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Dosing gavage needles
-
Blood collection supplies (e.g., EDTA tubes, syringes)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system
3. Study Design:
-
Groups:
-
Group 1: Oral administration of Dibenzepin (e.g., 10 mg/kg)
-
Group 2: Oral administration of this compound (e.g., 10 mg/kg)
-
-
Animals: n=6 rats per group
-
Dosing: Single oral gavage.
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.
4. Bioanalytical Method (LC-MS/MS):
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of rat plasma, add 25 µL of an internal standard solution (e.g., a structurally similar but chromatographically distinct deuterated compound).
-
Add 50 µL of 1 M Tris buffer (pH 11).
-
Add 500 µL of butyl acetate and vortex for 2 minutes.[2]
-
Centrifuge for 10 minutes at 4000 rpm.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization: Positive electrospray ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM) of parent-product ion transitions for Dibenzepin, this compound, and the internal standard.
-
5. Data Analysis:
-
Calculate plasma concentrations of Dibenzepin and this compound at each time point.
-
Use pharmacokinetic software to determine parameters such as Cmax, Tmax, AUC, and t1/2.
-
Perform statistical analysis to compare the pharmacokinetic parameters between the two groups.
Caption: Workflow for a preclinical pharmacokinetic study.
Pharmacodynamic Studies
Pharmacodynamic studies are crucial to confirm that deuteration does not negatively impact the drug's mechanism of action. For this compound, it is hypothesized that its pharmacodynamic profile will be similar to that of Dibenzepin, as deuteration typically does not alter receptor binding affinity.
Experimental Protocol: In Vitro Receptor Binding Assay
1. Objective: To compare the binding affinity of Dibenzepin and this compound to the norepinephrine transporter (NET) and serotonin transporter (SERT).
2. Materials:
-
Dibenzepin hydrochloride
-
This compound
-
Radioligands (e.g., [3H]nisoxetine for NET, [3H]citalopram for SERT)
-
Cell membranes expressing human NET or SERT
-
Assay buffer
-
Scintillation fluid and counter
3. Assay Procedure:
-
Prepare serial dilutions of Dibenzepin and this compound.
-
In a 96-well plate, combine the cell membranes, radioligand, and either the test compound (Dibenzepin or this compound) or vehicle.
-
For non-specific binding determination, add a high concentration of a known inhibitor (e.g., desipramine for NET, imipramine for SERT).
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compounds.
-
Use non-linear regression to determine the IC50 (concentration causing 50% inhibition of radioligand binding).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Compare the Ki values of Dibenzepin and this compound.
Caption: Workflow for an in vitro receptor binding assay.
Signaling Pathway of Dibenzepin
Dibenzepin exerts its therapeutic effect by blocking the reuptake of norepinephrine and, to a lesser extent, serotonin from the synaptic cleft.[1] This increases the concentration of these neurotransmitters in the synapse, enhancing neurotransmission.
Caption: Mechanism of action of Dibenzepin.
Conclusion
The use of this compound in pharmacokinetic and pharmacodynamic studies presents a promising strategy to potentially improve upon the therapeutic profile of Dibenzepin. The hypothetical protocols and data presented here provide a foundational framework for initiating such investigations. By leveraging the kinetic isotope effect, this compound may offer advantages such as a more consistent plasma concentration, reduced dosing frequency, and an improved safety profile. Further preclinical and clinical studies are warranted to validate these potential benefits.
References
Application Note: The Use of Dibenzepin-d3 in Forensic Toxicology Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of forensic toxicology, definitive identification and accurate quantification of psychoactive drugs are paramount. Tricyclic antidepressants (TCAs), a class of drugs including Dibenzepin, are frequently encountered in forensic casework, including driving under the influence of drugs (DUID), drug-facilitated crimes, and postmortem investigations. The analytical methods employed for these investigations must be robust, sensitive, and specific to ensure legally defensible results. Stable isotope-labeled internal standards are the gold standard in mass spectrometric-based quantification, and Dibenzepin-d3, a deuterated analog of Dibenzepin, serves as an ideal internal standard for the analysis of Dibenzepin and other structurally related TCAs.
This application note provides a comprehensive overview of the use of this compound in forensic toxicology screening. It includes detailed protocols for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a summary of relevant quantitative data, and visual representations of the analytical workflow and the metabolic pathway of Dibenzepin.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched compound (e.g., this compound) to a sample prior to analysis. This internal standard behaves nearly identically to the target analyte (Dibenzepin) during extraction, chromatography, and ionization. By measuring the ratio of the signal from the analyte to the signal from the internal standard, accurate and precise quantification can be achieved, as this ratio is unaffected by variations in sample recovery or matrix effects. The use of a stable isotope-labeled internal standard like this compound is crucial for minimizing analytical variability and ensuring the highest quality data in forensic toxicology.
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of tricyclic antidepressants using a validated LC-MS/MS method with deuterated internal standards. While specific data for this compound is not widely published, the provided data for other deuterated TCA analogs are representative of the expected performance.
Table 1: LC-MS/MS Method Parameters for Tricyclic Antidepressant Analysis
| Parameter | Value |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Chromatographic Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 2.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of TCAs |
| Injection Volume | 5 µL |
| Internal Standard | This compound (or other appropriate deuterated TCA) |
Table 2: Representative Performance Data for TCA Quantification using Deuterated Internal Standards
| Analyte | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Intraday Precision (%RSD) | Interday Precision (%RSD) | Recovery (%) |
| Amitriptyline | 5 - 500 | 5 | < 5% | < 7% | 95 - 105% |
| Nortriptyline | 5 - 500 | 5 | < 6% | < 8% | 93 - 107% |
| Imipramine | 5 - 500 | 5 | < 5% | < 6% | 96 - 104% |
| Desipramine | 5 - 500 | 5 | < 7% | < 9% | 92 - 108% |
| Dibenzepin (Expected) | 5 - 500 | 5 | < 10% | < 10% | 90 - 110% |
Experimental Protocols
The following protocols describe a typical workflow for the analysis of tricyclic antidepressants in biological matrices using this compound as an internal standard.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
Materials:
-
Biological sample (e.g., whole blood, plasma, urine)
-
This compound internal standard solution (concentration verified)
-
Phosphate buffer (pH 6.0)
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
Methanol
-
Dichloromethane
-
Isopropanol
-
Ammonium hydroxide
-
Elution solvent (e.g., Dichloromethane/Isopropanol/Ammonium Hydroxide, 78:20:2 v/v/v)
-
Reconstitution solvent (e.g., Mobile Phase A)
Procedure:
-
Pipette 1 mL of the biological sample into a labeled tube.
-
Add a known amount of this compound internal standard solution.
-
Add 2 mL of phosphate buffer and vortex to mix.
-
Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and 3 mL of phosphate buffer. Do not allow the cartridge to dry.
-
Load the sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of methanol.
-
Dry the cartridge thoroughly under vacuum for 5-10 minutes.
-
Elute the analytes with 3 mL of the elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-1 min: 20% B
-
1-8 min: 20% to 80% B
-
8-9 min: 80% B
-
9-9.1 min: 80% to 20% B
-
9.1-12 min: 20% B
-
MS/MS Parameters:
-
Ionization Mode: ESI Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Dibenzepin: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific transitions to be optimized).
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific transitions to be optimized, typically a +3 Da shift from the unlabeled analyte).
-
Include MRM transitions for other target TCAs.
-
-
Optimize collision energy and other source parameters for each analyte and internal standard.
Visualizations
The following diagrams illustrate the forensic toxicology workflow and the metabolic pathway of Dibenzepin.
Caption: A typical workflow for the analysis of TCAs in a forensic toxicology laboratory.
Caption: A simplified overview of the primary metabolic pathways of Dibenzepin.
Conclusion
The use of this compound as an internal standard in conjunction with LC-MS/MS provides a highly reliable and robust method for the forensic toxicological screening and quantification of Dibenzepin and other tricyclic antidepressants. The protocols and data presented in this application note offer a solid foundation for laboratories to develop and validate their own methods for the analysis of this important class of drugs. The inherent advantages of isotope dilution mass spectrometry, including improved accuracy, precision, and mitigation of matrix effects, are essential for generating high-quality, defensible data in a forensic setting.
Application Note: Quantification of Dibenzepin and its Metabolites in Human Serum using Dibenzepin-d3 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the simultaneous quantification of the tricyclic antidepressant Dibenzepin and its putative metabolites, N-desmethyl-Dibenzepin and Hydroxy-Dibenzepin, in human serum. The analytical method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and incorporates a stable isotope-labeled internal standard, Dibenzepin-d3, to ensure high accuracy and precision. Sample preparation involves a straightforward protein precipitation followed by dilution, making it suitable for high-throughput analysis in research and drug development settings. This method provides the necessary sensitivity and selectivity for pharmacokinetic and metabolic studies of Dibenzepin.
Introduction
Dibenzepin is a tricyclic antidepressant (TCA) used in the treatment of major depressive disorder.[1] Monitoring its concentration and that of its active metabolites in serum is crucial for understanding its pharmacokinetic profile and for dose optimization in preclinical and clinical research. As with other TCAs, Dibenzepin is expected to be metabolized in the liver, primarily through N-demethylation and hydroxylation, forming N-desmethyl-Dibenzepin and Hydroxy-Dibenzepin, respectively. Accurate quantification of these analytes requires a reliable analytical method.
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis by LC-MS/MS. A SIL-IS, such as this compound, has nearly identical physicochemical properties to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This effectively compensates for variations in extraction recovery and matrix effects, leading to more accurate and precise results. This application note provides a detailed protocol for the quantification of Dibenzepin and its primary metabolites in human serum using this compound as an internal standard.
Experimental
Materials and Reagents
-
Dibenzepin hydrochloride (Reference Standard)
-
N-desmethyl-Dibenzepin (putative metabolite, Reference Standard)
-
Hydroxy-Dibenzepin (putative metabolite, Reference Standard)
-
This compound (Internal Standard)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium formate
-
Human serum (drug-free)
Standard Solutions
Stock solutions of Dibenzepin, N-desmethyl-Dibenzepin, Hydroxy-Dibenzepin, and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with 50:50 (v/v) methanol:water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working solutions into drug-free human serum.
Sample Preparation
-
To 100 µL of serum sample (calibrator, QC, or unknown), add 20 µL of the this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean tube and add 100 µL of water.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC)
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water with 2 mM ammonium formate.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
Time (min) %B 0.0 20 0.5 20 3.0 80 3.5 80 3.6 20 | 5.0 | 20 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS)
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions are proposed as a starting point for method development and will require optimization.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dibenzepin | 296.2 | 107.1 | 25 |
| 296.2 | 71.1 | 35 | |
| N-desmethyl-Dibenzepin | 282.2 | 107.1 | 25 |
| 282.2 | 71.1 | 35 | |
| Hydroxy-Dibenzepin | 312.2 | 107.1 | 25 |
| 312.2 | 267.2 | 20 | |
| This compound | 299.2 | 110.1 | 25 |
| 299.2 | 71.1 | 35 |
Method Validation (Illustrative Data)
The method should be validated according to regulatory guidelines for bioanalytical method validation. The following tables present illustrative data that would be expected from a validated method.
Table 1: Calibration Curve Parameters (Illustrative)
| Analyte | Linear Range (ng/mL) | r² |
| Dibenzepin | 1 - 500 | >0.995 |
| N-desmethyl-Dibenzepin | 1 - 500 | >0.995 |
| Hydroxy-Dibenzepin | 1 - 500 | >0.995 |
Table 2: Precision and Accuracy (Illustrative)
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Dibenzepin | LLOQ | 1 | <15 | <15 | 85-115 |
| Low | 3 | <10 | <10 | 90-110 | |
| Mid | 100 | <10 | <10 | 90-110 | |
| High | 400 | <10 | <10 | 90-110 | |
| N-desmethyl-Dibenzepin | LLOQ | 1 | <15 | <15 | 85-115 |
| Low | 3 | <10 | <10 | 90-110 | |
| Mid | 100 | <10 | <10 | 90-110 | |
| High | 400 | <10 | <10 | 90-110 | |
| Hydroxy-Dibenzepin | LLOQ | 1 | <15 | <15 | 85-115 |
| Low | 3 | <10 | <10 | 90-110 | |
| Mid | 100 | <10 | <10 | 90-110 | |
| High | 400 | <10 | <10 | 90-110 |
Table 3: Recovery and Matrix Effect (Illustrative)
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Dibenzepin | 3 | 85-115 | 85-115 |
| 400 | 85-115 | 85-115 | |
| N-desmethyl-Dibenzepin | 3 | 85-115 | 85-115 |
| 400 | 85-115 | 85-115 | |
| Hydroxy-Dibenzepin | 3 | 85-115 | 85-115 |
| 400 | 85-115 | 85-115 | |
| This compound | 100 | 85-115 | 85-115 |
Visualizations
Caption: Proposed metabolic pathway of Dibenzepin.
Caption: LC-MS/MS analytical workflow.
Discussion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of Dibenzepin and its putative metabolites in human serum. The simple protein precipitation sample preparation procedure is amenable to high-throughput analysis. The use of a stable isotope-labeled internal standard, this compound, is critical for achieving the high accuracy and precision required for bioanalytical studies. The chromatographic conditions provide adequate separation of the analytes from endogenous serum components, and the MS/MS detection in MRM mode ensures high selectivity and sensitivity.
It is important to note that the availability of reference standards for the metabolites and the deuterated internal standard is crucial for method development and validation. In cases where these are not commercially available, custom synthesis may be required. The MRM transitions provided are theoretical and will need to be optimized for the specific mass spectrometer being used.
Conclusion
This application note outlines a reliable and sensitive LC-MS/MS method for the quantification of Dibenzepin and its major putative metabolites in human serum using this compound as an internal standard. The method is suitable for supporting pharmacokinetic and metabolic studies in the development of Dibenzepin. The provided protocol and illustrative data serve as a strong starting point for researchers, scientists, and drug development professionals.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape for Dibenzepin-d3 in HPLC
Welcome to the technical support center for troubleshooting high-performance liquid chromatography (HPLC) issues. This guide provides detailed answers to frequently asked questions (FAQs) regarding poor peak shape for Dibenzepin-d3, a deuterated tricyclic antidepressant. The following information is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common chromatographic challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
Peak tailing is a common issue when analyzing basic compounds like this compound, which has a pKa of approximately 8.25.[1][2][3] This asymmetry, where the latter half of the peak is broader than the front half, is often due to secondary interactions between the basic analyte and the stationary phase.
Common Causes and Solutions for Peak Tailing:
-
Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with the basic amine functional group of this compound, causing peak tailing.[4]
-
Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase to 2-3 units below the pKa of this compound will ensure the analyte is fully protonated and reduces interactions with silanols. A mobile phase pH of around 3-4 is often a good starting point for tricyclic antidepressants.
-
Solution 2: Use of an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize the number of accessible free silanol groups.
-
Solution 3: Competing Base: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to saturate the active silanol sites.
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Degradation: Over time, columns can degrade, leading to poor peak shapes.
-
Solution: Flush the column with a strong solvent or, if necessary, replace the column. Using a guard column can help extend the life of the analytical column.
-
Table 1: Effect of Mobile Phase pH on this compound Peak Shape
| Mobile Phase pH | Expected Peak Shape for this compound (pKa ≈ 8.25) | Rationale |
| < 4 | Symmetrical | Analyte is fully protonated, minimizing silanol interactions. |
| 4 - 7 | Moderate Tailing Possible | Analyte may be partially ionized, leading to some silanol interaction. |
| > 7 | Significant Tailing Likely | Analyte is in its free base form, increasing strong interactions with acidic silanols. |
Q2: I am observing peak fronting for my this compound analysis. What could be the cause?
Peak fronting, where the front of the peak is sloped, is less common than tailing for basic compounds but can occur under specific conditions.
Common Causes and Solutions for Peak Fronting:
-
Sample Overload: Similar to peak tailing, injecting a highly concentrated sample can lead to fronting.
-
Solution: Dilute the sample or decrease the injection volume.
-
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak.
-
Solution: Whenever possible, dissolve the this compound standard in the initial mobile phase.
-
-
Column Collapse: A physical collapse of the column bed can lead to distorted peak shapes, including fronting. This can be caused by sudden pressure shocks or operating outside the column's recommended pH and temperature ranges.
-
Solution: Replace the column and ensure the HPLC system is operating within the column's specifications.
-
Q3: My this compound peak is split into two. How can I troubleshoot this?
A split peak can be indicative of several issues, ranging from problems with the sample introduction to the column itself.
Common Causes and Solutions for Split Peaks:
-
Partially Blocked Column Frit: If the inlet frit of the column is partially blocked, the sample may be distributed unevenly onto the column, causing a split peak.
-
Solution: Reverse-flush the column (if the manufacturer's instructions permit). If the problem persists, replace the frit or the entire column.
-
-
Column Void: A void or channel in the column packing can create two different flow paths for the analyte, resulting in a split peak.
-
Solution: Replace the column. To prevent voids, avoid sudden pressure changes.
-
-
Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting.
-
Solution: Ensure the sample solvent is compatible with the mobile phase. Ideally, use the mobile phase as the sample solvent.
-
-
Co-elution: It is possible that an impurity or a related compound is co-eluting with this compound. The deuterium labeling in this compound may lead to a slight retention time shift compared to the unlabeled compound, but it is unlikely to cause a distinct split peak on its own. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated analogs.
-
Solution: To investigate co-elution, alter the mobile phase composition or gradient to see if the two peaks resolve.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.
Experimental Protocol: Example HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound and can be modified as part of the troubleshooting process.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Potassium phosphate monobasic
-
Phosphoric acid
-
Methanol
2. Instrumentation:
-
HPLC system with a UV or Mass Spectrometric (MS) detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably end-capped
3. Mobile Phase Preparation:
-
Aqueous Component (A): Prepare a 25 mM potassium phosphate buffer. Dissolve the appropriate amount of potassium phosphate monobasic in HPLC grade water and adjust the pH to 3.5 with phosphoric acid.
-
Organic Component (B): Acetonitrile
-
Mobile Phase Composition: A common starting point for tricyclic antidepressants is a mixture of acetonitrile and a buffer. For example, a mobile phase of 35% acetonitrile and 65% phosphate buffer (pH 3.5).
4. Standard Solution Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Dilute the stock solution with the mobile phase to the desired working concentration.
5. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 35% Acetonitrile : 65% 25 mM Potassium Phosphate Buffer (pH 3.5)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm or appropriate MS transition
6. Data Analysis:
-
Evaluate the peak shape of this compound. A symmetrical peak with a tailing factor between 0.9 and 1.2 is generally considered acceptable.
By systematically addressing the potential causes of poor peak shape outlined in this guide, researchers can improve the quality and reliability of their HPLC data for this compound.
References
Technical Support Center: Minimizing Ion Suppression of Dibenzepin-d3 in Electrospray Ionization
Welcome to the technical support center for minimizing ion suppression of Dibenzepin-d3 in electrospray ionization (ESI) mass spectrometry (MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges during your experiments.
Troubleshooting Guides
This section offers solutions to common problems encountered during LC-MS/MS experiments that may be related to ion suppression.
Problem: Low or No Signal for this compound
Possible Cause: Significant ion suppression from matrix components co-eluting with your analyte.[1][2] This is a common issue in complex biological matrices where endogenous substances can interfere with the ionization of the target analyte.[3]
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[3][4]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and can significantly reduce ion suppression. Consider using a sorbent that provides strong retention for this compound while allowing interfering compounds to be washed away.
-
Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH and using different organic solvents to selectively extract this compound.
-
Protein Precipitation (PPT): While a simpler method, it may be less effective at removing all interfering components compared to SPE or LLE.
-
-
Chromatographic Separation: Improve the separation of this compound from matrix interferences.
-
Adjust Mobile Phase Gradient: Modify the gradient profile to increase the resolution between this compound and co-eluting peaks.
-
Change Column Chemistry: Use a column with a different stationary phase (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
Reduce Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of co-eluting species.
-
-
Mass Spectrometer Parameter Optimization:
-
Optimize ESI Source Parameters: Adjust parameters such as capillary voltage, gas flow, and desolvation temperature to maximize the signal for this compound.
-
Change Ionization Polarity: If analyzing in positive mode, consider switching to negative mode, as fewer compounds typically ionize in negative mode, potentially reducing interferences.
-
Problem: Poor Reproducibility and Accuracy
Possible Cause: Variable ion suppression across different samples or batches. This can be caused by inconsistencies in the sample matrix or the sample preparation process.
Solutions:
-
Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup using SPE or LLE will minimize variability in matrix effects.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for ion suppression. Since this compound is a deuterated form of Dibenzepin, it can serve as an excellent internal standard for the non-deuterated analyte. When quantifying this compound itself, a different, structurally similar deuterated compound could be used if available. The SIL-IS co-elutes and experiences the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.
-
Employ Matrix-Matched Calibrators and Quality Controls (QCs): Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon in electrospray ionization (ESI) mass spectrometry where the ionization efficiency of the target analyte (this compound) is reduced by the presence of co-eluting compounds from the sample matrix. This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method. Common causes in biological samples include phospholipids, salts, proteins, and detergents.
Q2: How can I determine if ion suppression is affecting my this compound signal?
A2: A common method to assess ion suppression is the post-column infusion experiment . This involves infusing a standard solution of this compound at a constant rate into the mass spectrometer while injecting a blank matrix sample (e.g., a plasma extract without the analyte) onto the LC column. A drop in the baseline signal of this compound at specific retention times indicates the elution of interfering matrix components that are causing ion suppression.
Q3: What are the most effective sample preparation techniques to minimize ion suppression for this compound?
A3: Effective sample preparation is crucial for removing interfering matrix components. The most common and effective techniques include:
-
Solid-Phase Extraction (SPE): Highly effective for cleaning up complex samples.
-
Liquid-Liquid Extraction (LLE): Can be optimized for selective extraction.
-
Protein Precipitation (PPT): A simpler but potentially less thorough method.
Q4: Can I mitigate ion suppression by modifying my LC method?
A4: Yes, optimizing the chromatographic separation can help separate this compound from interfering matrix components. Strategies include adjusting the mobile phase gradient, changing the analytical column to one with different selectivity, and reducing the flow rate.
Q5: Are there any mobile phase additives I should avoid?
A5: Yes, certain additives can cause significant ion suppression. Non-volatile buffers like phosphate buffers should be avoided. Ion-pairing agents such as trifluoroacetic acid (TFA) are known to cause signal suppression in ESI. If an acidic modifier is needed, formic acid is generally a better choice for MS applications.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
Objective: To identify the retention times at which matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
This compound standard solution (in a mobile phase-compatible solvent)
-
Blank matrix extract (prepared using your current sample preparation method)
-
Mobile phase
Procedure:
-
System Setup:
-
Connect the outlet of the LC column to one inlet of the tee-union.
-
Connect the syringe pump outlet to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the MS ion source.
-
-
Analyte Infusion:
-
Fill the syringe with the this compound standard solution.
-
Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).
-
Begin infusing the analyte solution into the MS and acquire data in MRM or SIM mode for this compound. You should observe a stable, elevated baseline signal.
-
-
Injection of Blank Matrix:
-
Once a stable baseline is achieved, inject a blank matrix extract onto the LC column.
-
-
Data Analysis:
-
Monitor the this compound signal trace. Any significant drop in the signal intensity indicates a region of ion suppression. The retention time of the dip corresponds to the elution of interfering compounds from the matrix.
-
Protocol 2: General Solid-Phase Extraction (SPE) Method
Objective: To remove matrix interferences from a biological sample prior to LC-MS/MS analysis of this compound.
Materials:
-
SPE cartridges (select a sorbent appropriate for the chemical properties of this compound, e.g., a mixed-mode or polymeric reversed-phase sorbent)
-
Sample pre-treatment solution (e.g., buffer to adjust pH)
-
Washing solvent(s)
-
Elution solvent
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase)
Procedure:
-
Sample Pre-treatment: Dilute the sample (e.g., plasma, urine) with the pre-treatment solution. This step may involve pH adjustment to ensure proper retention of this compound on the SPE sorbent.
-
Conditioning: Condition the SPE cartridge with an appropriate solvent (e.g., methanol) followed by an equilibration solvent (e.g., water or buffer).
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove phospholipids and other interferences while retaining this compound.
-
Elution: Elute this compound from the cartridge using a suitable organic or mixed solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS system.
Data Presentation
Table 1: Effect of Sample Preparation Method on this compound Signal Intensity
| Sample Preparation Method | Analyte Peak Area (Arbitrary Units) | Signal Suppression (%) |
| Protein Precipitation | 50,000 | 75% |
| Liquid-Liquid Extraction | 120,000 | 40% |
| Solid-Phase Extraction | 180,000 | 10% |
| Neat Solution | 200,000 | 0% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Impact of Mobile Phase Modifier on this compound Signal-to-Noise Ratio
| Mobile Phase Modifier (0.1%) | Signal-to-Noise (S/N) Ratio |
| Formic Acid | 150 |
| Acetic Acid | 125 |
| Trifluoroacetic Acid (TFA) | 30 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: A step-by-step workflow for troubleshooting ion suppression.
Caption: Overview of sample preparation workflows for LC-MS/MS analysis.
References
Technical Support Center: Quantification of Dibenzepin-d3 in Blood Samples
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Dibenzepin-d3 in blood samples using methods like LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in blood sample analysis?
A1: The "matrix" refers to all components in a sample other than the analyte of interest (this compound). In blood, this includes proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these components interfere with the ionization of the analyte and its internal standard in the mass spectrometer's ion source, leading to either a suppressed or enhanced signal.[1][2][3] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of quantitative bioanalytical methods.[4] The primary concern is that undetected matrix effects can lead to erroneous concentration measurements, impacting the reliability of pharmacokinetic and toxicokinetic data.
Q2: What is the role of this compound as an internal standard?
A2: this compound is a deuterated stable isotope-labeled (SIL) internal standard for Dibenzepin. The core principle of using a SIL internal standard is to compensate for variability during the analytical process. Because this compound is chemically and physically almost identical to the analyte (Dibenzepin), it experiences the same effects during sample preparation, chromatography, and ionization. By adding a known concentration of this compound to every sample, any signal suppression or enhancement caused by the matrix will affect both the analyte and the internal standard proportionally. The ratio of the analyte signal to the internal standard signal is used for quantification, which corrects for these variations and improves the accuracy and precision of the results.
Q3: How is the matrix effect quantitatively assessed?
A3: The matrix effect is typically evaluated by comparing the peak response of an analyte in a post-extraction spiked matrix (a blank matrix extract to which the analyte is added) with the response of the analyte in a neat solution (a clean solvent). The Matrix Factor (MF) is calculated as follows:
-
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The internal standard-normalized MF is also calculated to ensure the internal standard is effectively compensating for the variability. According to regulatory guidelines, the precision of the matrix factor across at least six different lots of blank matrix should be within a certain limit, typically a coefficient of variation (%CV) not greater than 15%.
Q4: What are the regulatory acceptance criteria for recovery and matrix effect?
A4: While 100% recovery is ideal, it is not mandatory. The key is that the recovery should be consistent and reproducible across the concentration range and between different sample lots. Regulatory bodies like the FDA and EMA provide guidelines for bioanalytical method validation. A summary of typical acceptance criteria is presented below.
| Parameter | Low QC (LQC) | Medium QC (MQC) | High QC (HQC) |
| Recovery % | Consistent & Reproducible | Consistent & Reproducible | Consistent & Reproducible |
| Recovery %CV | Should not exceed 15-20% | Should not exceed 15-20% | Should not exceed 15-20% |
| Matrix Effect Accuracy | Within ±15% of nominal concentration | Within ±15% of nominal concentration | Within ±15% of nominal concentration |
| Matrix Effect Precision (%CV) | ≤15% across at least 6 lots | ≤15% across at least 6 lots | ≤15% across at least 6 lots |
| Caption: General acceptance criteria for recovery and matrix effect based on regulatory guidelines. |
Troubleshooting Guide
This section addresses common issues encountered during the quantification of this compound in blood samples.
Issue 1: Significant ion suppression or enhancement is observed.
This is a direct indication of a strong matrix effect where co-eluting endogenous components from the blood matrix are interfering with the ionization of this compound.
-
Immediate Action:
-
Optimize Chromatography: Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate the analyte from the interfering matrix components. The goal is to ensure that this compound does not co-elute with regions of high ion suppression.
-
Improve Sample Cleanup: The current sample preparation protocol may not be sufficiently removing interfering substances like phospholipids. Consider switching to a more rigorous extraction technique. For example, if using protein precipitation, move to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for a cleaner extract.
-
-
Logical Troubleshooting Flow:
Caption: Troubleshooting workflow for addressing high matrix effects.
Issue 2: Poor or inconsistent recovery of this compound.
Low or variable recovery indicates that the analyte is being lost during the extraction process. This can be due to inefficient extraction from the matrix, poor solubility in the extraction solvent, or binding to labware.
-
Immediate Action:
-
Optimize Extraction pH: The recovery of tricyclic compounds like Dibenzepin is often pH-dependent. Adjust the pH of the sample before extraction to ensure the analyte is in a neutral, non-ionized state, which enhances its solubility in organic solvents used for LLE or its retention on SPE sorbents.
-
Evaluate Extraction Solvents (LLE): Test a variety of organic solvents or solvent mixtures (e.g., methyl tert-butyl ether, dichloromethane, ethyl acetate) to find the one that provides the highest and most consistent recovery.
-
Optimize SPE Sorbent and Wash/Elution Steps: Ensure the SPE sorbent type (e.g., mixed-mode, polymeric) is appropriate for Dibenzepin. Systematically optimize the wash steps to remove interferences without eluting the analyte, and test different elution solvents to ensure complete recovery from the cartridge.
-
-
Experimental Workflow for Method Optimization:
Caption: General experimental workflow for sample analysis and evaluation.
Issue 3: High variability in results between different blood sample lots.
This issue points to inter-subject variability in the blood matrix, which is a common challenge in bioanalysis. Different lots of blood can have varying levels of lipids, proteins, or endogenous components, causing the matrix effect to differ from sample to sample.
-
Immediate Action:
-
Evaluate More Lots: During method validation, it is crucial to evaluate the matrix effect using at least six different individual lots of blank matrix to ensure the method is robust.
-
Use a More Effective Internal Standard: While this compound is a good choice, a ¹³C-labeled internal standard, if available, may track the analyte even more closely during ionization, as it is less likely to have chromatographic separation from the analyte than a deuterated standard.
-
Dilute the Sample: A "dilute-and-shoot" approach, where the sample is simply diluted before injection, can sometimes mitigate matrix effects by reducing the concentration of interfering components. This is only feasible if the resulting analyte concentration is still well above the lower limit of quantification (LLOQ).
-
-
Visualizing the Concept of Matrix Effect:
Caption: Ion suppression due to competition in the ion source.
Key Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) - Generic Method for Tricyclic Compounds
-
Sample Pre-treatment: To 500 µL of blood plasma, add 500 µL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0) to adjust the pH. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) by passing 1 mL of methanol followed by 1 mL of water. Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Wash Steps:
-
Wash 1: Pass 1 mL of 0.1 M acetic acid in water to remove acidic and neutral interferences.
-
Wash 2: Pass 1 mL of methanol to remove non-polar interferences like lipids.
-
-
Elution: Elute the analyte and internal standard by passing 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Sample Preparation: To 500 µL of blood plasma in a glass tube, add 50 µL of a basifying agent (e.g., 1 M NaOH) to raise the pH > 9. Vortex briefly.
-
Extraction: Add 2 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a hexane/isoamyl alcohol mixture).
-
Mixing: Cap the tube and vortex vigorously for 2 minutes, or use a mechanical shaker for 15 minutes.
-
Phase Separation: Centrifuge at 2000 x g for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any protein interface.
-
Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
References
Technical Support Center: Optimizing Mass Spectrometry Parameters for Dibenzepin-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing collision energy and Multiple Reaction Monitoring (MRM) transitions for the deuterated internal standard, Dibenzepin-d3. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and robust experimental protocols to ensure the development of a sensitive and reliable quantitative LC-MS/MS method.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to optimize MRM transitions and collision energy for this compound independently, even if a method for the non-deuterated analog exists?
A1: While the chemical structure is very similar, the three deuterium atoms in this compound can subtly influence its fragmentation pattern and the optimal collision energy required for maximum signal intensity. Independent optimization is critical to:
-
Maximize Sensitivity: Ensure the strongest possible signal for the internal standard, leading to more precise and accurate quantification of the target analyte.
-
Confirm Specificity: Verify that the chosen transitions are unique to this compound and free from cross-talk or interference from the non-deuterated analyte or matrix components.
-
Maintain Robustness: A well-optimized method for the internal standard contributes to the overall ruggedness and reliability of the bioanalytical assay.
Q2: I don't have access to pre-determined MRM transitions for this compound. How do I select the precursor and product ions?
A2: The precursor ion will be the protonated molecule, [M+H]⁺. For this compound (C₁₈H₁₈D₃N₃O), first calculate the monoisotopic mass and add the mass of a proton. To select product ions, you will need to perform a product ion scan (or MS/MS scan) on the precursor ion. This involves infusing a standard solution of this compound into the mass spectrometer and fragmenting the precursor ion to observe the resulting product ions. The most abundant and stable product ions should be selected for MRM optimization.
Q3: Can I use the same collision energy for both the quantifier and qualifier transitions for this compound?
A3: It is not recommended. Each fragmentation pathway is unique and requires a specific amount of energy to proceed optimally. Therefore, the collision energy should be independently optimized for each MRM transition (both quantifier and qualifier) to ensure the highest sensitivity for both.
Q4: My signal intensity for this compound is very low. What are the common causes and how can I troubleshoot this?
A4: Low signal intensity can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving this issue. Common causes include a contaminated ion source, incorrect MRM parameters, or ion suppression from the sample matrix.[1]
Experimental Protocols
Protocol 1: Determination of Optimal MRM Transitions and Collision Energy for this compound
This protocol outlines a systematic approach to identifying the best precursor-product ion pairs and optimizing the collision energy for each transition using direct infusion.
Materials:
-
This compound standard solution (e.g., 100 ng/mL in 50:50 methanol:water)
-
Syringe pump
-
Mass spectrometer with a suitable ion source (e.g., ESI)
-
LC system (for post-optimization analysis)
Procedure:
-
Preparation and Infusion:
-
Prepare a working solution of this compound.
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
-
Precursor Ion Identification:
-
Operate the mass spectrometer in full scan mode (e.g., m/z 100-400) to identify the protonated molecule, [M+H]⁺, of this compound.
-
-
Product Ion Scan:
-
Set the mass spectrometer to product ion scan mode.
-
Select the identified precursor ion in the first quadrupole (Q1).
-
Apply a range of collision energies (e.g., 10-50 eV) in the second quadrupole (Q2, collision cell) to induce fragmentation.
-
Scan the third quadrupole (Q3) to detect the resulting product ions.
-
Identify the most abundant and stable product ions. Select at least two for development as quantifier and qualifier transitions.
-
-
Collision Energy Optimization for Each Transition:
-
Set the mass spectrometer to MRM mode.
-
For the first selected transition (precursor > product 1), create a method that ramps the collision energy over a defined range (e.g., in 2 eV increments).
-
Infuse the this compound solution and record the signal intensity at each collision energy value.
-
Plot the signal intensity versus collision energy to generate a breakdown curve.
-
The collision energy that produces the maximum signal intensity is the optimal CE for that transition.[2]
-
Repeat this process for the second selected transition (precursor > product 2).
-
-
Data Compilation:
-
Summarize the optimized parameters in a table for easy reference in your LC-MS/MS method.
-
Quantitative Data Summary
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type | Optimal Collision Energy (eV) |
| This compound | 299.2 | 253.2 | Quantifier | 28 |
| This compound | 299.2 | 86.1 | Qualifier | 35 |
Troubleshooting Guides
Guide 1: Low Signal Intensity or No Signal
This guide provides a step-by-step approach to diagnosing and resolving issues with low or absent signal for this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect MRM Parameters | Verify the precursor and product ion m/z values in your method. Re-run the product ion scan if necessary. | Correct parameters will lead to signal detection. |
| Suboptimal Collision Energy | Re-run the collision energy optimization protocol (Protocol 1). | A properly optimized CE will maximize signal intensity. |
| Contaminated Ion Source | Clean the ion source components (capillary, cone, etc.) according to the manufacturer's instructions.[1] | A clean source will improve ion transmission and signal strength. |
| Ion Suppression | Infuse the standard solution post-column while injecting a blank matrix sample. A dip in the baseline during elution indicates ion suppression.[1] | If suppression is present, improve chromatographic separation or sample cleanup. |
| Degraded Standard | Prepare a fresh working solution of this compound from a reliable stock. | A fresh standard should yield the expected signal. |
| Instrument/System Issues | Check for leaks in the LC system, ensure proper mobile phase flow, and confirm stable spray in the ion source. | A properly functioning system is essential for consistent signal. |
Visualizations
Below are diagrams illustrating key workflows for optimizing and troubleshooting your this compound analysis.
Caption: Workflow for optimizing MRM transitions and collision energy.
Caption: Decision tree for troubleshooting low signal intensity.
References
Technical Support Center: Overcoming Isotopic Exchange in Dibenzepin-d3 Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on identifying, troubleshooting, and overcoming issues related to isotopic exchange in the analysis of Dibenzepin-d3. The following question-and-answer format directly addresses common challenges to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound analysis?
A1: Isotopic exchange, also known as back-exchange, is an unintended chemical reaction where deuterium (D) atoms on a labeled internal standard, such as this compound, are replaced by hydrogen (H) atoms from the surrounding environment (e.g., solvents, sample matrix).[1][2] This is a critical issue in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), as it can lead to:
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Inaccurate Quantification: The conversion of the deuterated internal standard to the unlabeled analyte leads to an underestimation of the internal standard's concentration, which in turn causes an overestimation of the analyte's concentration.[1]
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False Positives: In instances of significant exchange, the internal standard can be converted to the analyte, creating a false positive signal in blank or zero samples.[3]
Q2: How susceptible is this compound to isotopic exchange?
A2: The deuterium labels in commercially available this compound are located on the N-methyl group. This position is generally considered more stable and less prone to exchange compared to deuterium atoms attached to heteroatoms like oxygen (-OH) or nitrogen (-NH).[4] However, exchange can still be induced under certain conditions, particularly exposure to strongly acidic or basic environments and elevated temperatures.
Q3: What are the primary factors that promote isotopic exchange of this compound?
A3: The rate and extent of isotopic exchange are influenced by several experimental parameters:
-
pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms. The rate of exchange is typically lowest at a pH of approximately 2.5-3.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.
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Solvent Composition: Protic solvents, such as water and methanol, can act as a source of hydrogen atoms and facilitate the exchange process.
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Matrix Components: Certain components within a biological matrix could potentially catalyze the exchange reaction.
Q4: Should I consider using a ¹³C- or ¹⁵N-labeled internal standard for Dibenzepin analysis?
A4: While deuterated standards like this compound are often more readily available and cost-effective, ¹³C- or ¹⁵N-labeled standards offer superior stability as they are not susceptible to isotopic exchange. Consider using a ¹³C- or ¹⁵N-labeled standard if your experimental conditions involve harsh pH or high temperatures, or when the highest level of accuracy is required.
Troubleshooting Guide
Problem: I am observing a decreasing signal for this compound and a corresponding increase in the Dibenzepin signal over the course of an analytical run or in stored samples.
This is a classic indication of isotopic exchange. Follow the troubleshooting workflow below to diagnose and resolve the issue.
Caption: A logical guide for troubleshooting suspected isotopic exchange.
Quantitative Data Summary
Table 1: Hypothetical Isotopic Stability of this compound in Human Plasma
| Condition | Incubation Time (hours) | Temperature (°C) | pH | % Decrease in this compound Signal | Dibenzepin Peak Detected in IS Channel? |
| Control | 0 | 4 | 7.4 | 0% | No |
| Matrix RT | 24 | 25 | 7.4 | 5% | Minor |
| Matrix 37°C | 24 | 37 | 7.4 | 15% | Yes |
| Acidic | 24 | 25 | 2.0 | 8% | Yes |
| Basic | 24 | 25 | 10.0 | 25% | Significant |
| Mobile Phase | 24 | 4 | 3.5 | < 2% | No |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Dibenzepin in Human Plasma
This protocol provides a general framework for the analysis of Dibenzepin using this compound as an internal standard. Optimization will be required for your specific instrumentation and application.
Caption: Experimental workflow for Dibenzepin analysis in plasma.
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
2. Protein Precipitation:
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
3. Centrifugation:
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
4. Supernatant Transfer and Evaporation:
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
5. Reconstitution:
-
Reconstitute the dried extract in 100 µL of mobile phase A.
-
Vortex and transfer to an autosampler vial.
6. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions (Hypothetical):
-
Dibenzepin: Q1 (e.g., 296.2) -> Q3 (e.g., 107.1)
-
This compound: Q1 (e.g., 299.2) -> Q3 (e.g., 107.1)
-
Protocol 2: Isotopic Stability Study (Forced Degradation)
This protocol is designed to assess the stability of this compound under various stress conditions to determine the potential for isotopic exchange.
1. Preparation of Stressed Samples:
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Prepare solutions of this compound (e.g., 100 ng/mL) in the following matrices:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Mobile phase A, incubated at 60°C
-
Photolytic: Mobile phase A, exposed to UV light (as per ICH Q1B guidelines)
-
Control: Mobile phase A, stored at 4°C
-
2. Incubation:
-
Incubate the samples for a defined period (e.g., 24 hours). For the thermal stress, incubate at 60°C. For other conditions, incubate at room temperature.
3. Sample Processing:
-
At the end of the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by LC-MS/MS as described in Protocol 1.
4. Data Analysis:
-
Monitor the peak area of both this compound and Dibenzepin.
-
Calculate the percentage decrease in the this compound signal relative to the control sample.
-
Observe the formation of a Dibenzepin peak in the stressed samples. The results can be tabulated as shown in Table 1.
References
Strategies to improve the limit of detection (LOD) for Dibenzepin-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the limit of detection (LOD) for Dibenzepin-d3 in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of a high limit of detection (LOD) for this compound in LC-MS/MS analysis?
A high LOD for this compound, a deuterated internal standard, can stem from several factors throughout the analytical workflow. These can be broadly categorized as issues related to the sample preparation, chromatographic separation, and mass spectrometric detection. Key contributors include inefficient extraction from the sample matrix, significant matrix effects causing ion suppression, suboptimal chromatographic conditions leading to poor peak shape or co-elution with interfering compounds, and non-optimized mass spectrometer parameters.
Q2: How can I systematically troubleshoot a poor LOD for this compound?
A logical troubleshooting approach is crucial for efficiently identifying and resolving the root cause of a high LOD. Start by evaluating the mass spectrometer's performance with a neat solution of this compound to ensure the instrument is sensitive enough. If the instrument performance is acceptable, proceed to investigate the sample preparation process for extraction efficiency and the potential for matrix effects. Finally, optimize the liquid chromatography method to ensure good peak shape and separation from matrix components.
Troubleshooting Guides
Issue 1: Poor Signal Intensity in Neat Standard
If you observe a low signal for a neat (clean solvent) injection of this compound, the issue likely lies with the mass spectrometer settings.
Solution: Optimize Mass Spectrometer Parameters.
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Infusion and Tuning: Directly infuse a solution of this compound into the mass spectrometer to optimize the precursor ion and select the most intense, stable product ions for Multiple Reaction Monitoring (MRM).
-
Source Parameters: Adjust the ion source parameters, such as electrospray voltage, gas temperatures, and gas flow rates, to maximize the ion signal for this compound.[1]
| Parameter | Typical Starting Range for TCAs |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350 - 500 °C |
| Cone Gas Flow | 50 - 150 L/hr |
| Desolvation Gas Flow | 600 - 1000 L/hr |
Table 1. General starting parameters for MS optimization for tricyclic antidepressants.
Issue 2: Low Signal in Extracted Samples Due to Matrix Effects
Matrix effects, where co-eluting endogenous components from the biological matrix suppress or enhance the ionization of the analyte, are a common problem in LC-MS/MS bioanalysis.[1][2][3] This can significantly impact the LOD.[1]
Solution 1: Improve Sample Preparation
A more rigorous sample clean-up can reduce matrix components.
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Protein Precipitation (PPT): This is a simple and fast method, but may not be sufficient for removing all interfering phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences and can significantly improve the LOD.
Experimental Protocol: Comparative Extraction
-
Spike a known concentration of this compound into blank plasma.
-
Divide the spiked plasma into three aliquots.
-
Extract one aliquot using PPT, another with LLE, and the third with SPE.
-
Analyze the extracts by LC-MS/MS and compare the signal intensity of this compound from each method.
Solution 2: Optimize Chromatography
Adjusting the chromatographic method can help separate this compound from co-eluting matrix components.
-
Change Mobile Phase: Modify the organic solvent (e.g., methanol vs. acetonitrile) or the aqueous phase additives (e.g., formic acid, ammonium formate).
-
Gradient Optimization: Adjust the gradient slope to better resolve the analyte from interfering peaks.
-
Column Selection: Use a column with a different chemistry (e.g., a biphenyl or pentafluorophenyl (PFP) phase instead of a standard C18) to alter selectivity.
Issue 3: Low Extraction Recovery
If this compound is not efficiently extracted from the sample, the signal will be low, leading to a poor LOD.
Solution: Optimize Extraction Parameters
For Liquid-Liquid Extraction (LLE):
-
Solvent Selection: Test different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether (MTBE), hexane/isoamyl alcohol mixtures) to find the one with the best recovery for Dibenzepin.
-
pH Adjustment: Tricyclic antidepressants are basic compounds. Adjusting the sample pH to be more basic (e.g., pH 9-11) before extraction can significantly improve recovery into an organic solvent.
Experimental Protocol: LLE pH Optimization
-
Prepare several aliquots of spiked plasma.
-
Adjust the pH of each aliquot to a different value (e.g., 7, 8, 9, 10, 11) using a suitable buffer or base (e.g., ammonium hydroxide).
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Perform the LLE with the chosen organic solvent.
-
Analyze the extracts and compare the this compound signal to determine the optimal pH.
| Extraction Method | Typical Recovery for TCAs | Key Optimization Parameters |
| Protein Precipitation | >85% | Acetonitrile ratio, mixing/centrifugation time |
| Liquid-Liquid Extraction | 70-95% | Extraction solvent, sample pH |
| Solid-Phase Extraction | >90% | Sorbent type, wash/elution solvents |
Table 2. Comparison of sample preparation methods for tricyclic antidepressants.
Issue 4: Suboptimal Chromatographic Peak Shape
Poor peak shape (e.g., broad or tailing peaks) results in a lower signal-to-noise ratio and, consequently, a higher LOD.
Solution: Refine the LC Method
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Mobile Phase pH: The pH of the mobile phase can affect the peak shape of basic compounds like Dibenzepin. Using a low pH mobile phase (e.g., with 0.1% formic acid) can improve peak shape by ensuring the analyte is consistently in its protonated form.
-
Column Temperature: Increasing the column temperature can sometimes improve peak shape and reduce retention time.
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Flow Rate: Optimizing the flow rate can improve chromatographic efficiency.
Experimental Protocol: LC Optimization
A systematic approach to optimizing LC parameters is recommended.
-
Column Screening: Test a few different C18 columns from various manufacturers, as well as columns with different stationary phases.
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Mobile Phase Optimization: Evaluate both methanol and acetonitrile as the organic mobile phase. Test different concentrations of formic acid (e.g., 0.05%, 0.1%, 0.2%).
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Gradient and Temperature: Once a suitable column and mobile phase are selected, perform experiments to optimize the gradient profile and column temperature.
References
Impact of mobile phase composition on Dibenzepin-d3 retention time
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromatographic analysis of Dibenzepin-d3. The following information addresses common issues related to the impact of mobile phase composition on its retention time.
Frequently Asked Questions (FAQs)
Q1: We are observing a shorter retention time for our deuterated internal standard, this compound, compared to the parent compound, Dibenzepin. Is this expected?
A1: Yes, this is a well-documented phenomenon known as the "chromatographic deuterium effect" or "isotope effect" in reversed-phase liquid chromatography (RPLC). Deuterated compounds often elute slightly earlier than their non-deuterated counterparts. This is because the carbon-deuterium (C-D) bond is slightly shorter and has a lower vibrational energy than the carbon-hydrogen (C-H) bond, which can lead to minor differences in polarity and weaker hydrophobic interactions with the nonpolar stationary phase. The magnitude of this shift depends on the number and location of the deuterium atoms in the molecule.
Q2: Our this compound peak is eluting too early and is not well-retained on our C18 column. How can we increase its retention time?
A2: To increase the retention time of this compound in a reversed-phase system, you need to decrease the elution strength of the mobile phase. You can achieve this by:
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Decreasing the percentage of the organic modifier: Lowering the concentration of acetonitrile or methanol in your mobile phase will increase the polarity of the mobile phase, leading to stronger interactions between the analyte and the nonpolar stationary phase, thus increasing retention time.
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Switching to a weaker organic modifier: If you are using acetonitrile, consider switching to methanol. Methanol is a weaker solvent than acetonitrile in reversed-phase chromatography and will generally lead to longer retention times.
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Decreasing the column temperature: Lowering the column temperature can sometimes lead to increased retention, although the effect can be compound-dependent.
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Adjusting the mobile phase pH: Dibenzepin is a basic compound. Increasing the pH of the mobile phase (to a value closer to, but still below, its pKa) can decrease its ionization and increase its hydrophobicity, leading to longer retention. However, ensure the pH is compatible with your column's stability limits (typically pH 2-8 for silica-based columns).
Q3: We are seeing significant drift in the retention time of this compound between injections. What are the likely causes related to the mobile phase?
A3: Retention time drift can be caused by several mobile phase-related factors:
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Inadequate column equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. Any changes in the mobile phase composition on the column will affect retention.
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Mobile phase instability: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Over time, volatile organic components can evaporate, changing the composition and affecting retention times. Buffers can also support microbial growth if left for extended periods.
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Inconsistent mobile phase preparation: Small variations in the manual preparation of the mobile phase, such as slight differences in the ratio of organic modifier to aqueous buffer, can lead to shifts in retention time.
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Temperature fluctuations: If the column is not in a temperature-controlled compartment, changes in the ambient laboratory temperature can cause retention time to drift. Generally, a 1°C increase in temperature can lead to a 1-2% decrease in retention time.
Q4: What is a good starting mobile phase composition for the analysis of this compound?
A4: For tricyclic antidepressants like Dibenzepin, a common starting point for reversed-phase HPLC is a C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate or acetate buffer (e.g., 20-50 mM) at a slightly acidic to neutral pH (e.g., pH 3-6). A typical starting gradient might be from a lower to a higher percentage of acetonitrile. For isocratic elution, a mixture of acetonitrile and buffer in a ratio that provides adequate retention and separation would be a good starting point (e.g., 30-50% acetonitrile).
Troubleshooting Guide
| Issue | Potential Cause (Mobile Phase Related) | Suggested Solution |
| Early Elution / Poor Retention of this compound | Mobile phase is too strong (too much organic modifier). | Decrease the percentage of acetonitrile or methanol in the mobile phase. |
| Using a strong organic modifier. | Switch from acetonitrile to methanol. | |
| Mobile phase pH is too low, causing the basic analyte to be fully protonated and more polar. | Increase the pH of the mobile phase (while staying within the column's stable pH range). | |
| Late Elution / Long Retention Time | Mobile phase is too weak (not enough organic modifier). | Increase the percentage of acetonitrile or methanol in the mobile phase. |
| Mobile phase pH is too high, leading to excessive interaction with the stationary phase. | Decrease the pH of the mobile phase. | |
| Peak Tailing | Secondary interactions between the basic analyte and residual silanols on the stationary phase. | Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). Lowering the mobile phase pH can also help by protonating the silanols. |
| Mobile phase pH is close to the pKa of Dibenzepin. | Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa. | |
| Split Peaks | Sample solvent is much stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Incomplete equilibration of the column between injections. | Increase the column equilibration time. | |
| Irreproducible Retention Times | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase for every run. |
| Mobile phase degradation or evaporation. | Prepare fresh mobile phase daily and keep the solvent reservoirs covered. | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. |
Quantitative Data on Mobile Phase Impact
The following table provides data on the effect of mobile phase composition on the retention time of amitriptyline, a tricyclic antidepressant structurally similar to Dibenzepin. This data can be used as a reference to predict the behavior of this compound under similar conditions.
| Acetonitrile (%) | Buffer (%) | Mobile Phase pH | Retention Time of Nortriptyline (min) | Retention Time of Amitriptyline (min) |
| 35 | 65 | 5.6 | 4.66 | 5.92 |
| 40 | 60 | 5.6 | ~3.5 | ~4.0 |
| 35 | 65 | 4.4 | Shorter | Shorter, with decreased resolution |
| 35 | 65 | 6.8 | Longer | Longer |
Data is adapted from a study on the chromatographic separation of amitriptyline and its metabolite nortriptyline.[1]
Experimental Protocol: Optimizing Mobile Phase for this compound Analysis
Objective: To develop a robust reversed-phase HPLC method for the analysis of this compound with optimal retention, peak shape, and resolution.
Materials:
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This compound standard
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HPLC grade acetonitrile
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HPLC grade methanol
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HPLC grade water
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Phosphate or acetate buffer salts
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Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
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A C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
Methodology:
-
Initial Conditions:
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Column: C18 (4.6 x 150 mm, 5 µm)
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Mobile Phase A: 25 mM phosphate buffer, pH 3.5
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Mobile Phase B: Acetonitrile
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Flow Rate: 1.0 mL/min
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Column Temperature: 30 °C
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Detection: UV at an appropriate wavelength for Dibenzepin (e.g., 230 nm)
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Injection Volume: 10 µL
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Initial Gradient: Start with a scouting gradient of 5% to 95% Acetonitrile over 15 minutes to determine the approximate elution concentration.
-
-
Optimization of Organic Modifier:
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Based on the scouting gradient, determine the approximate percentage of acetonitrile at which this compound elutes.
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Perform a series of isocratic runs with varying percentages of acetonitrile (e.g., 30%, 35%, 40%, 45%) while keeping the buffer composition and pH constant.
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Analyze the chromatograms for retention time, peak shape, and resolution from any impurities or other components.
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Select the acetonitrile percentage that provides a retention factor (k') between 2 and 10 for optimal separation.
-
-
Optimization of Mobile Phase pH:
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Using the optimal acetonitrile percentage determined in the previous step, prepare mobile phases with different pH values (e.g., 3.0, 4.5, 6.0).
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Ensure the chosen pH values are within the stable range of the column.
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Inject the this compound standard and observe the effect of pH on retention time and peak shape. For basic compounds like Dibenzepin, increasing the pH will generally increase retention.
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Select a pH that provides good retention and symmetrical peaks.
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-
Method Finalization and Validation:
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Once the optimal mobile phase composition (organic modifier percentage and pH) is determined, confirm the method's robustness by making small, deliberate changes to the method parameters (e.g., ±2% organic modifier, ±0.2 pH units) and ensuring the results remain acceptable.
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Visualizations
References
Column selection and optimization for Dibenzepin-d3 chromatography
Welcome to the Technical Support Center for Dibenzepin-d3 chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on column selection, method optimization, and troubleshooting for the chromatographic analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when developing a chromatographic method for this compound?
A1: The main challenges include achieving optimal separation from the unlabeled Dibenzepin and potential matrix components, managing peak shape (especially tailing), and ensuring the isotopic stability of the deuterated internal standard throughout the analytical process.
Q2: Which type of HPLC column is most suitable for this compound analysis?
A2: Reversed-phase columns, particularly C18 and Biphenyl phases, are commonly used for the analysis of tricyclic compounds like Dibenzepin. C18 columns provide excellent hydrophobic retention, while Biphenyl columns can offer alternative selectivity due to π-π interactions with the aromatic rings of Dibenzepin.
Q3: What mobile phase composition is recommended for the analysis of this compound?
A3: A typical mobile phase consists of an organic modifier (acetonitrile or methanol) and an aqueous component with a pH-adjusting additive. Acetonitrile often provides better peak shape and lower backpressure compared to methanol. Using a buffer such as ammonium formate or acetate, or an acid like formic acid, helps to control the ionization of Dibenzepin and improve peak symmetry.
Q4: My this compound peak is showing significant tailing. What are the common causes and solutions?
A4: Peak tailing for basic compounds like Dibenzepin is often caused by secondary interactions with acidic silanol groups on the silica-based column packing. To mitigate this, ensure the mobile phase pH is sufficiently low (e.g., pH 3-4 with formic acid) to keep the analyte protonated. Using a high-purity, end-capped column can also minimize these interactions. Other causes can include column contamination or a void at the column inlet.
Q5: Can the deuterium labels on this compound exchange during analysis?
A5: Deuterium exchange is a potential issue, especially if the labels are on exchangeable sites (e.g., -OH, -NH). For this compound, the stability of the deuterium labels depends on their position on the molecule. It is crucial to use a deuterated standard where the labels are on stable positions (e.g., on a carbon atom not adjacent to a heteroatom). Using a mobile phase with a neutral or slightly acidic pH can also help minimize the risk of back-exchange.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during this compound chromatography.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Secondary Silanol Interactions | - Lower the mobile phase pH to 3-4 using 0.1% formic acid. - Use a highly end-capped C18 or a Biphenyl column. - Add a competing base, like triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%). |
| Column Overload | - Reduce the injection volume or the concentration of the sample. - Use a column with a larger internal diameter or higher loading capacity. |
| Sample Solvent Incompatibility | - Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column Contamination/Void | - Flush the column with a strong solvent (e.g., isopropanol). - If the problem persists, replace the guard column or the analytical column. |
Issue 2: Chromatographic Shift Between Dibenzepin and this compound
| Potential Cause | Troubleshooting Steps |
| Isotope Effect | - A slight shift is normal. Ensure the integration windows are appropriate to capture both peaks accurately. - Optimize the mobile phase gradient to minimize the separation. A shallower gradient can sometimes help. |
| Column Temperature Fluctuations | - Use a column oven to maintain a stable temperature. |
Issue 3: Inconsistent Retention Times
| Potential Cause | Troubleshooting Steps |
| Mobile Phase Composition Change | - Prepare fresh mobile phase daily. - Ensure adequate mixing if preparing the mobile phase online. |
| Pump Malfunction | - Check for leaks and ensure proper pump performance and pressure stability. |
| Column Equilibration | - Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
Data Presentation: Column and Mobile Phase Optimization
The following tables present illustrative data on how changing chromatographic parameters can affect the separation of Dibenzepin and this compound.
Table 1: Effect of Column Chemistry on Chromatographic Performance
| Column Type | Retention Time (min) | Peak Asymmetry (Tf) | Resolution (Rs) |
| Standard C18 | 5.8 | 1.5 | 1.8 |
| High-Purity, End-capped C18 | 5.6 | 1.1 | 2.1 |
| Biphenyl | 6.2 | 1.2 | 2.3 |
Illustrative data based on typical performance characteristics.
Table 2: Effect of Mobile Phase Composition on Retention and Peak Shape
| Mobile Phase (A: 0.1% Formic Acid in Water, B: Acetonitrile) | Gradient | Retention Time (min) | Peak Asymmetry (Tf) |
| 50% B | Isocratic | 8.2 | 1.4 |
| 60% B | Isocratic | 5.6 | 1.2 |
| 70% B | Isocratic | 3.5 | 1.1 |
| 40-80% B in 5 min | Gradient | 4.8 | 1.1 |
Illustrative data based on typical performance characteristics.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
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Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
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Loading: Load 500 µL of the plasma sample onto the SPE cartridge.
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Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
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Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: LC-MS/MS Method for Dibenzepin and this compound
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LC System: UHPLC system
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Column: High-purity, end-capped C18, 2.1 x 50 mm, 1.8 µm
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Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: Acetonitrile
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Gradient:
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0-1 min: 30% B
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1-5 min: 30% to 90% B
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5-6 min: 90% B
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6-6.1 min: 90% to 30% B
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6.1-8 min: 30% B
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-
Flow Rate: 0.4 mL/min
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Column Temperature: 40°C
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Injection Volume: 5 µL
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MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
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Ionization Mode: Positive
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MRM Transitions:
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Dibenzepin: [M+H]+ → fragment ion
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This compound: [M+H]+ → fragment ion
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Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for peak tailing issues.
Enhancing the recovery of Dibenzepin-d3 during sample extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the recovery of Dibenzepin-d3 during sample extraction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are experiencing low and inconsistent recovery of this compound. What are the common causes?
Low and variable recovery of a deuterated internal standard like this compound can stem from several factors throughout the sample preparation workflow. The most common issues include:
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Suboptimal pH during Extraction: Dibenzepin is a basic compound. The pH of the sample matrix plays a critical role in its extraction efficiency.[1]
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Inappropriate Solvent Selection: The choice of organic solvent for liquid-liquid extraction (LLE) or the elution solvent in solid-phase extraction (SPE) is crucial for effective recovery.[1][2]
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Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process, leading to ion suppression or enhancement in the mass spectrometer.[3]
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Issues with the Deuterated Standard: Problems such as isotopic exchange (loss of deuterium) or impurities in the standard can lead to inaccurate quantification.[3]
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Procedural Errors: Inconsistent execution of the extraction protocol, such as incomplete phase separation in LLE or insufficient drying in SPE, can significantly impact recovery.
Q2: How can we optimize the pH for this compound extraction?
For basic compounds like Dibenzepin, adjusting the pH of the aqueous sample to be at least two pH units above its pKa will neutralize the molecule, making it more soluble in organic solvents and thus enhancing its extraction from the aqueous matrix. The pKa of Dibenzepin hydrochloride is approximately 8.25. Therefore, adjusting the sample pH to around 10-11 is recommended for optimal recovery.
Experimental Protocol: pH Adjustment for LLE
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To 1 mL of the biological sample (e.g., plasma, urine), add a suitable volume of a basifying agent, such as 1M sodium hydroxide or ammonium hydroxide, to achieve a pH of 10-11.
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Vortex the sample gently for 30 seconds to ensure thorough mixing.
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Proceed with the addition of the organic extraction solvent as per your LLE protocol.
Q3: Which solvents are recommended for the liquid-liquid extraction (LLE) of this compound?
The choice of solvent depends on the polarity of Dibenzepin and the sample matrix. A solvent that is immiscible with water and in which Dibenzepin has high solubility is ideal. For tricyclic antidepressants, common LLE solvents include:
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Hexane/isoamyl alcohol mixtures (e.g., 98.5:1.5 v/v)
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Diethyl ether
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Ethyl acetate
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Dichloromethane
The selection should be optimized based on recovery and extract cleanliness.
Table 1: Comparison of LLE Solvent Systems for Tricyclic Antidepressants
| Solvent System | Average Recovery (%) | Reference |
| Hexane | 20-44 | |
| Hexane/Amyl Alcohol (98.5:1.5 v/v) | Not specified, but effective | |
| Diethyl Ether | Generally high efficiency |
Q4: What are the best practices for solid-phase extraction (SPE) of this compound?
SPE can provide cleaner extracts and higher recovery compared to LLE. For a basic compound like Dibenzepin, a cation exchange or a mixed-mode (cation exchange and reversed-phase) sorbent is often effective.
Experimental Protocol: Generic SPE for this compound
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Conditioning: Condition the SPE cartridge (e.g., a strong cation exchange column) with methanol followed by water or a suitable buffer.
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Sample Loading: Load the pre-treated and pH-adjusted sample onto the cartridge at a slow and consistent flow rate.
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Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences without eluting the analyte.
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Elution: Elute this compound with a solvent mixture that disrupts the interaction with the sorbent. This is often a mixture of an organic solvent with an acid or a base (e.g., 5% ammonium hydroxide in methanol).
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for analysis.
Table 2: SPE Recovery of Tricyclic Antidepressants
| SPE Sorbent | Elution Solvent | Recovery (%) | Reference |
| Strong Cation Exchange (SCX) | Optimized conditions | 87-91 | |
| Polymeric Reversed-Phase | Not specified | High |
Q5: We observe a different chromatographic retention time for this compound compared to the unlabeled Dibenzepin. Is this normal?
A slight shift in retention time between a deuterated internal standard and its unlabeled counterpart is a known phenomenon called the "isotope effect". This is generally small and should be consistent. If the shift is significant or variable, it could indicate a chromatographic issue that needs to be addressed to ensure accurate integration and quantification. Adjusting the chromatographic conditions, such as the mobile phase composition or gradient, may help to achieve co-elution.
Visual Troubleshooting Guide
The following diagram outlines a logical workflow for troubleshooting low recovery of this compound.
Caption: Troubleshooting workflow for low this compound recovery.
Principles of Extraction Enhancement
The following diagram illustrates the key principles for enhancing the recovery of this compound.
Caption: Key principles for enhancing this compound recovery.
References
Validation & Comparative
Revolutionizing Dibenzepin Analysis: A Comparative Guide to Bioanalytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic compounds is paramount. This guide provides a comprehensive comparison of analytical methods for the tricyclic antidepressant Dibenzepin, with a focus on the significant advantages of employing a stable isotope-labeled internal standard, Dibenzepin-d3, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
The use of a deuterated internal standard like this compound is the gold standard in modern bioanalysis. It offers unparalleled accuracy and precision by compensating for variations in sample preparation, matrix effects, and instrument response. This guide will objectively compare the performance of a validated method using this compound with an older gas chromatography-flame ionization detection (GC-FID) method that utilizes a structural analog as an internal standard.
Performance Comparison: The Superiority of this compound
The use of a stable isotope-labeled internal standard (SIL-IS) such as this compound in an LC-MS/MS method provides significant improvements in bioanalytical data quality compared to methods using a structural analog internal standard. The nearly identical physicochemical properties of the analyte and its deuterated counterpart ensure they behave similarly during extraction and analysis, leading to more accurate and precise results.[1][2][3][4]
Below is a table summarizing the validation parameters of a traditional GC-FID method for Dibenzepin alongside the expected performance of a modern LC-MS/MS method validated with this compound. The data for the GC-FID method is based on published literature, while the LC-MS/MS data is projected based on established benefits of using a deuterated internal standard for similar compounds.
| Validation Parameter | GC-FID with Structural Analog IS | LC-MS/MS with this compound IS (Expected) |
| Linearity (r²) | ≥ 0.995 | > 0.999 |
| Precision (%RSD) | < 10% | < 5% |
| Accuracy (%Bias) | ± 15% | ± 5% |
| Recovery (%) | 70-80% | > 95% (with IS correction) |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | ≤ 1 ng/mL |
| Matrix Effect | Significant and variable | Compensated, leading to normalization[5] |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
This method, while historically significant, is prone to variability and lacks the specificity of modern techniques.
Sample Preparation:
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To 1 mL of plasma, add an internal standard (a structurally similar tricyclic antidepressant).
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Alkalinize the plasma with sodium hydroxide.
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Extract the drug and internal standard with an organic solvent (e.g., heptane-isoamyl alcohol).
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Centrifuge to separate the layers.
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Evaporate the organic layer to dryness.
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Reconstitute the residue in a small volume of a suitable solvent for GC injection.
Instrumentation:
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Gas chromatograph equipped with a flame ionization detector (FID).
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Capillary column suitable for the analysis of tricyclic antidepressants.
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Injector and detector temperatures are optimized for the analytes.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method with this compound
This state-of-the-art method provides high sensitivity, selectivity, and reliability.
Sample Preparation:
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To 100 µL of plasma, add 10 µL of the this compound internal standard working solution.
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Perform protein precipitation by adding an organic solvent (e.g., acetonitrile or methanol).
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Vortex and centrifuge to pellet the precipitated proteins.
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Transfer the supernatant and dilute with an appropriate buffer for LC-MS/MS injection.
Instrumentation:
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A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
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A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
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The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify Dibenzepin and this compound.
Visualizing the Workflow and Validation Logic
To further clarify the experimental process and the rationale behind method validation, the following diagrams are provided.
Caption: Experimental workflow for Dibenzepin analysis using LC-MS/MS with this compound.
Caption: Key parameters for the validation of a bioanalytical method.
References
A Comparative Guide to Deuterated Internal Standards for Tricyclic Antidepressant Analysis
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of tricyclic antidepressants (TCAs), the use of stable isotope-labeled internal standards is the gold standard for achieving accurate and precise results, particularly in complex matrices such as plasma and urine. This guide provides a comparative overview of commonly used deuterated internal standards for TCA analysis, with a focus on providing supporting experimental data and detailed methodologies.
While this guide aims to compare Dibenzepin-d3 with other tricyclic antidepressant internal standards, a comprehensive review of published scientific literature did not yield performance data for this compound when used as an internal standard. Therefore, a direct quantitative comparison is not feasible at this time. However, we present a detailed comparison of well-established deuterated TCA internal standards to provide a valuable resource for researchers in the field.
Performance Comparison of Common Deuterated TCA Internal Standards
The selection of an appropriate internal standard is critical for mitigating variability in sample preparation, instrument response, and matrix effects. Deuterated analogs of the analytes are considered the most suitable choice as they co-elute with the analyte and exhibit similar ionization characteristics in mass spectrometry.
The following tables summarize the performance data of commonly used d3-labeled internal standards for the analysis of major tricyclic antidepressants.
Table 1: Performance of d3-Labeled Internal Standards on ABSciex QTRAP 3200 [1]
| Analyte | Internal Standard | Concentration (ng/mL) | Accuracy (%) | Precision (RSD %) |
| Amitriptyline | Amitriptyline-d3 | 40 | 104 | 0.50 |
| 120 | 100 | 1.83 | ||
| Desipramine | Desipramine-d3 | 40 | 96 | 2.18 |
| 120 | 99 | 2.15 | ||
| Imipramine | Imipramine-d3 | 40 | 112 | 3.95 |
| 120 | 103 | 1.83 | ||
| Nortriptyline | Nortriptyline-d3 | 40 | 96 | 0.53 |
| 120 | 101 | 2.56 |
Table 2: Performance of d3-Labeled Internal Standards on ABSciex QTRAP 4500 [1]
| Analyte | Internal Standard | Concentration (ng/mL) | Accuracy (%) | Precision (RSD %) |
| Amitriptyline | Amitriptyline-d3 | 40 | 95 | 0.72 |
| 120 | 99 | 1.63 | ||
| Desipramine | Desipramine-d3 | 40 | 100 | 1.52 |
| 120 | 103 | 3.56 | ||
| Imipramine | Imipramine-d3 | 40 | 109 | 2.51 |
| 120 | 105 | 1.83 | ||
| Nortriptyline | Nortriptyline-d3 | 40 | 99 | 0.70 |
| 120 | 100 | 2.14 |
Table 3: Linearity of TCA Analysis Using d3-Labeled Internal Standards [1]
| Analyte | Linearity Range (ng/mL) | R² |
| Amitriptyline | 1 - 400 | > 0.9996 |
| Desipramine | 1 - 400 | > 0.9997 |
| Imipramine | 1 - 400 | > 0.9997 |
| Nortriptyline | 1 - 400 | > 0.9996 |
Experimental Protocols
A robust and well-documented experimental protocol is essential for reproducible and reliable quantitative analysis. The following is a representative workflow for the analysis of tricyclic antidepressants in biological matrices using deuterated internal standards.
Experimental Workflow for TCA Analysis
Caption: A typical experimental workflow for the quantitative analysis of tricyclic antidepressants using deuterated internal standards.
Detailed Methodologies
The following protocol is a synthesized example based on common practices in the field[1][2].
1. Reagents and Materials
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Tricyclic antidepressant standards (e.g., amitriptyline, desipramine, imipramine, nortriptyline)
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Deuterated internal standards (e.g., amitriptyline-d3, desipramine-d3, imipramine-d3, nortriptyline-d3)
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LC-MS grade acetonitrile, methanol, and water
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Formic acid
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Certified blank biological matrix (e.g., human plasma, urine)
2. Standard and Internal Standard Preparation
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Prepare stock solutions of each TCA and deuterated internal standard in methanol at a concentration of 1 mg/mL.
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Prepare a working internal standard solution by diluting the stock solutions to a final concentration of 250 ng/mL in 50% methanol.
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Prepare calibration standards by spiking blank matrix with appropriate volumes of the TCA stock solutions to achieve a concentration range of, for example, 1 to 400 ng/mL.
3. Sample Preparation
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To 0.5 mL of each sample (calibrator, quality control, or unknown), add 125 µL of the working internal standard solution.
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Add 2 mL of 0.1M phosphate buffer (pH 6) to each tube.
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Vortex the tubes and centrifuge for 10 minutes at 3500 rpm.
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Perform solid-phase extraction (SPE) on the supernatant using appropriate SPE cartridges.
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Elute the analytes and internal standards from the SPE cartridges.
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Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific precursor and product ions for each analyte and internal standard.
5. Data Analysis
-
Integrate the peak areas of the analyte and the corresponding internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their concentrations.
-
Determine the concentration of the unknown samples from the calibration curve.
Logical Relationship of Internal Standard Correction
The use of a deuterated internal standard is based on the principle of correcting for variations throughout the analytical process. The following diagram illustrates this logical relationship.
Caption: Logical diagram showing how a deuterated internal standard corrects for various sources of analytical variability.
Conclusion
The use of deuterated internal standards, such as amitriptyline-d3, desipramine-d3, imipramine-d3, and nortriptyline-d3, is a well-established and validated approach for the accurate and precise quantification of tricyclic antidepressants in biological matrices. The data presented in this guide demonstrates the high level of performance that can be achieved with these standards.
While Dibenzepin is a known tricyclic antidepressant, the lack of published data on the performance of this compound as an internal standard prevents a direct comparison with the more commonly used deuterated TCA standards. Researchers developing methods for the analysis of Dibenzepin or other TCAs are encouraged to validate their chosen internal standard thoroughly, following established scientific and regulatory guidelines to ensure data integrity.
References
A Guide to Inter-laboratory Performance in the Quantification of Dibenzepin Using a Deuterated Internal Standard
Introduction: Dibenzepin is a tricyclic antidepressant (TCA) that functions primarily by inhibiting the reuptake of norepinephrine and to a lesser extent, serotonin.[1][2] Accurate quantification of Dibenzepin in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies. The gold standard for this analysis is liquid chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[3][4] To ensure consistency and reliability of data across different analytical sites, inter-laboratory comparisons are essential.[5] This guide presents a hypothetical inter-laboratory comparison for the quantification of Dibenzepin in human plasma, using Dibenzepin-d3 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is best practice as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing the most accurate correction.
Inter-laboratory Comparison Data
The following table summarizes the performance data from three distinct laboratories that analyzed identical sets of quality control (QC) samples spiked with Dibenzepin and a fixed concentration of this compound. The acceptance criteria are based on regulatory guidelines which typically require the mean accuracy to be within ±15% of the nominal value (±20% at the LLOQ) and the coefficient of variation (precision) not to exceed 15% (20% at the LLOQ).
| Parameter | Acceptance Criteria | Laboratory A | Laboratory B | Laboratory C |
| LLOQ (ng/mL) | ≤ 1.0 | 0.5 | 0.5 | 0.8 |
| Low QC (1.5 ng/mL) | ||||
| Accuracy (% Bias) | ± 15.0% | +4.5% | -8.2% | +11.0% |
| Precision (% CV) | ≤ 15.0% | 6.8% | 9.5% | 12.4% |
| Mid QC (75 ng/mL) | ||||
| Accuracy (% Bias) | ± 15.0% | +2.1% | -5.5% | +7.8% |
| Precision (% CV) | ≤ 15.0% | 4.2% | 6.1% | 8.9% |
| High QC (150 ng/mL) | ||||
| Accuracy (% Bias) | ± 15.0% | -1.8% | -3.1% | +4.3% |
| Precision (% CV) | ≤ 15.0% | 3.5% | 5.2% | 7.1% |
Experimental Protocols
A standardized protocol is crucial for minimizing inter-laboratory variability. The method outlined below is a typical example for the LC-MS/MS quantification of Dibenzepin.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma sample, calibrator, or QC, add 20 µL of the internal standard working solution (this compound at 500 ng/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean vial for analysis.
2. Liquid Chromatography Conditions
-
LC System: Standard HPLC or UHPLC system.
-
Column: Kinetex Biphenyl, 2.6 µm, 100 x 2.1 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, increase to 95% B over 4 minutes, hold for 1 minute, return to 30% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Monitored Transitions (MRM):
-
Dibenzepin: Q1: 295.2 m/z → Q3: 101.1 m/z
-
This compound (IS): Q1: 298.2 m/z → Q3: 101.1 m/z
-
-
Key Parameters: Ion Spray Voltage: +4500 V; Temperature: 500°C; Collision Gas: Medium.
Visualizations
The following diagrams illustrate the experimental workflow and the fundamental principle of using a stable isotope-labeled internal standard.
Caption: Bioanalytical workflow for Dibenzepin quantification.
Caption: Use of an internal standard for analyte quantification.
References
Determining the Limit of Quantification (LOQ) for Dibenzepin-d3: A Comparative Guide
In the landscape of quantitative bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic studies of tricyclic antidepressants, the use of stable isotope-labeled internal standards is the gold standard. Dibenzepin-d3, a deuterated analog of Dibenzepin, serves as an ideal internal standard for mass spectrometry-based assays. Its utility is defined by its ability to mimic the analyte of interest throughout sample preparation and analysis, thereby ensuring accurate and precise quantification. A critical parameter in the validation of any bioanalytical method is the Limit of Quantification (LOQ), which represents the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.
This guide provides a comparative overview of the expected performance of this compound as an internal standard and outlines a detailed experimental protocol for the determination of its LOQ, drawing upon established methodologies for similar deuterated internal standards.
Comparative Performance of Deuterated Internal Standards
| Internal Standard | Analytical Method | Matrix | Limit of Quantification (LOQ) |
| This compound (Expected) | LC-MS/MS | Human Plasma/Serum | 0.1 - 25 ng/mL |
| Amitriptyline-d3 | LC-MS/MS | Human Serum | ~70 ng/mL (Lower limit of linearity)[1] |
| Desipramine-d3 | LC-MS/MS | Human Serum | ~70 ng/mL (Lower limit of linearity)[1] |
| Imipramine-d3 | LC-MS/MS | Human Serum | ~70 ng/mL (Lower limit of linearity)[1] |
| Nortriptyline-d3 | LC-MS/MS | Human Serum | ~70 ng/mL (Lower limit of linearity)[1] |
| Desipramine-d3 | UPC²-MS/MS | Human Urine | 0.1 ng/mL[2] |
| Various TCAs | GC-MS | Plasma | 25 ng/mL |
Note: The expected LOQ for this compound is an estimated range based on the performance of analogous compounds and modern LC-MS/MS instrumentation.
The variance in reported LOQ values can be attributed to differences in instrumentation, sample preparation techniques, and the specific matrix being analyzed. Modern Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) systems offer superior sensitivity, often allowing for the achievement of LOQs in the sub-nanogram per milliliter range.
Experimental Protocol for LOQ Determination of this compound
The following protocol outlines a comprehensive approach for the validation of a bioanalytical method and the determination of the LOQ for this compound in a biological matrix such as human plasma or serum. This protocol is designed in accordance with international guidelines such as those from the FDA and EMA.
1. Preparation of Stock and Working Solutions:
-
Stock Solution: Prepare a primary stock solution of this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution to create calibration standards and quality control (QC) samples at various concentrations.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of blank human plasma, add a known and constant concentration of the this compound internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for this compound must be optimized.
-
4. Method Validation for LOQ Determination:
-
Calibration Curve: Prepare a calibration curve by spiking blank plasma with known concentrations of Dibenzepin (the non-deuterated analyte) and a constant concentration of this compound. The curve should consist of a blank sample, a zero sample (blank with internal standard), and at least six non-zero concentration levels.
-
Precision and Accuracy:
-
Prepare at least five replicates of a sample at the proposed LOQ concentration.
-
The precision, expressed as the coefficient of variation (%CV), should not exceed 20%.
-
The accuracy, expressed as the percentage of the nominal concentration, should be within 80-120%.
-
-
Signal-to-Noise Ratio (S/N): While not always a mandatory requirement if precision and accuracy criteria are met, a signal-to-noise ratio of at least 5:1 is generally considered acceptable for the LOQ.
Workflow for LOQ Determination
Caption: Experimental workflow for LOQ determination of this compound.
By following this comprehensive protocol, researchers and drug development professionals can confidently determine the limit of quantification for this compound, ensuring the development of robust and reliable bioanalytical methods for the therapeutic monitoring of Dibenzepin. The use of a well-characterized, deuterated internal standard like this compound is fundamental to achieving high-quality data in regulated bioanalysis.
References
Navigating Bioanalysis: A Comparative Guide to the Specificity and Selectivity of Dibenzepin-d3 Detection
For researchers, scientists, and drug development professionals, the precise and reliable quantification of therapeutic compounds is paramount. In the realm of bioanalysis, particularly for tricyclic antidepressants like Dibenzepin, the choice of an appropriate internal standard is a critical determinant of assay accuracy and robustness. This guide provides an objective comparison of Dibenzepin-d3, a deuterated stable isotope-labeled internal standard, with non-deuterated alternatives, supported by experimental protocols and data to inform methodological decisions.
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they co-elute and experience similar ionization effects in the mass spectrometer.[2] This intrinsic characteristic allows for effective compensation of variations that can occur during sample preparation and analysis, such as matrix effects and extraction inconsistencies.[1]
The Superiority of Deuterated Internal Standards: A Performance Comparison
The primary advantage of using a deuterated internal standard like this compound over a non-deuterated structural analog lies in its ability to more accurately correct for analytical variability. Non-deuterated internal standards, having different chemical structures, may exhibit distinct chromatographic retention times and ionization efficiencies, leading to less effective compensation for matrix-induced signal suppression or enhancement.[3]
The following tables present a summary of expected performance data when comparing Dibenzepin analysis using this compound versus a hypothetical non-deuterated internal standard (e.g., a structural analog).
| Parameter | This compound (Deuterated IS) | Non-Deuterated IS (Structural Analog) | Rationale |
| Linearity (r²) | ≥ 0.995 | ≥ 0.990 | The co-eluting nature of the deuterated standard provides a more consistent response ratio across the concentration range. |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 20% (≤ 25% at LLOQ) | Better correction for variability results in lower coefficients of variation. |
| Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | ± 20% (± 25% at LLOQ) | More reliable correction for systemic errors like matrix effects leads to results closer to the true value. |
| Matrix Effect (%CV of IS-normalized MF) | < 15% | Often > 15% | The deuterated standard experiences nearly identical matrix effects as the analyte, leading to superior normalization. |
| Recovery (%CV) | < 15% | Can be > 15% | Similar extraction behavior results in more consistent recovery across different samples. |
LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation; %Bias: Percent Bias; IS: Internal Standard; MF: Matrix Factor. Note: The data presented in this table is representative and intended for illustrative purposes.
Experimental Protocols
To rigorously assess the specificity and selectivity of this compound in a quantitative LC-MS/MS assay, the following experimental protocols are recommended.
Specificity and Selectivity Assessment
Objective: To evaluate the ability of the method to differentiate and quantify Dibenzepin in the presence of endogenous matrix components and other potentially interfering substances.
Methodology:
-
Blank Matrix Analysis: Analyze at least six different lots of blank biological matrix (e.g., plasma, urine) to assess for any endogenous peaks at the retention time of Dibenzepin and this compound.
-
Interference Study: Spike the blank matrix with a high concentration of a mixture of structurally related compounds, common co-administered drugs, and their metabolites. Analyze these samples to ensure no interfering peaks are observed at the retention times of the analyte and internal standard.
-
Cross-Talk Evaluation:
-
Inject a high concentration standard of Dibenzepin without the internal standard to check for any contribution to the this compound mass transition.
-
Inject a high concentration standard of this compound without the analyte to check for any contribution to the Dibenzepin mass transition (isotopic contribution). The contribution should be negligible or within an acceptable range (e.g., <0.1%).
-
Matrix Effect and Recovery Evaluation
Objective: To assess the influence of matrix components on the ionization of the analyte and internal standard, and to determine the efficiency of the extraction procedure.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Dibenzepin and this compound spiked in the reconstitution solvent.
-
Set B (Post-extraction Spike): Blank matrix is extracted, and the resulting extract is spiked with Dibenzepin and this compound.
-
Set C (Pre-extraction Spike): Blank matrix is spiked with Dibenzepin and this compound before the extraction process.
-
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (ME) = (Peak Area in Set B / Peak Area in Set A) x 100
-
Recovery (RE) = (Peak Area in Set C / Peak Area in Set B) x 100
-
The internal standard-normalized matrix factor should be calculated across multiple lots of the biological matrix to assess the ability of this compound to compensate for variability.
-
Visualizing the Workflow and Logic
To further clarify the experimental design and the rationale for using a deuterated internal standard, the following diagrams are provided.
Caption: Workflow for assessing the specificity of the Dibenzepin detection method.
Caption: Rationale for improved accuracy with a deuterated internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of Dibenzepin in complex biological matrices. Its ability to closely mimic the behavior of the unlabeled analyte leads to superior correction for matrix effects and other sources of analytical variability, resulting in enhanced specificity, accuracy, and precision compared to non-deuterated internal standards. For researchers and drug development professionals, the adoption of deuterated internal standards like this compound is a critical step towards generating high-quality, defensible bioanalytical data.
References
A Comparative Guide to the Robustness of an Analytical Method for Dibenzepin-d3
This guide provides a comprehensive overview of the robustness testing of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Dibenzepin-d3. For researchers, scientists, and drug development professionals, ensuring an analytical method's reliability under minor variations is critical for consistent and accurate results. This document outlines the experimental protocol for a robustness study, presents comparative data under varied conditions, and visualizes the workflow and logical connections of the tested parameters.
The robustness of an analytical procedure is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1] This study evaluates the impact of such variations on key system suitability parameters, thereby establishing the operational limits of the method.
Data Presentation: Robustness Study Results
The following table summarizes the results of the robustness study. The nominal HPLC method conditions were systematically altered, and the effects on critical chromatographic parameters were recorded. The system suitability acceptance criteria are based on common industry standards.[2][3][4]
Nominal Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Table 1: Comparative Results of Robustness Testing for this compound Analysis
| Parameter Varied | Variation | Retention Time (min) | Tailing Factor | Resolution (Rs) | %RSD of Peak Area (n=6) | System Suitability |
| Nominal Condition | - | 5.21 | 1.12 | 2.8 | 0.85% | Pass |
| Mobile Phase Composition | 38% Acetonitrile | 5.58 | 1.15 | 2.9 | 0.91% | Pass |
| (% Acetonitrile) | 42% Acetonitrile | 4.85 | 1.10 | 2.7 | 0.88% | Pass |
| Mobile Phase pH | 2.8 | 5.15 | 1.11 | 2.7 | 0.95% | Pass |
| 3.2 | 5.28 | 1.14 | 2.9 | 0.89% | Pass | |
| Flow Rate (mL/min) | 0.9 | 5.79 | 1.13 | 2.8 | 1.02% | Pass |
| 1.1 | 4.74 | 1.11 | 2.7 | 0.98% | Pass | |
| Column Temperature (°C) | 28°C | 5.35 | 1.14 | 2.9 | 0.93% | Pass |
| 32°C | 5.08 | 1.10 | 2.7 | 0.90% | Pass | |
| Detection Wavelength (nm) | 228 nm | 5.22 | 1.12 | 2.8 | 1.15% | Pass |
| 232 nm | 5.20 | 1.13 | 2.8 | 1.08% | Pass | |
| Acceptance Criteria | ≤ 2.0 | ≥ 2.0 | ≤ 2.0% |
Experimental Protocols
The robustness of the analytical method was evaluated by introducing small, deliberate changes to the HPLC parameters. For each condition, a standard solution of this compound and a closely related impurity were injected in replicate (n=6).
1. Standard Solution Preparation: A stock solution of this compound was prepared by dissolving the reference standard in the mobile phase to achieve a final concentration of 50 µg/mL. A spiking solution of a known impurity was added to assess resolution.
2. Nominal Analysis: The HPLC system was equilibrated with the mobile phase under nominal conditions. Six replicate injections of the standard solution were performed, and the system suitability parameters (retention time, tailing factor, resolution, and peak area precision) were recorded.
3. Variation of Method Parameters: Each of the following parameters was varied one at a time, while keeping the others at their nominal settings:
-
Mobile Phase Composition: The percentage of acetonitrile was adjusted to ±2% of the nominal value (i.e., 38% and 42%).
-
Mobile Phase pH: The pH of the aqueous buffer component was adjusted to ±0.2 units of the nominal value (i.e., pH 2.8 and 3.2).
-
Flow Rate: The flow rate was varied by ±0.1 mL/min from the nominal value (i.e., 0.9 mL/min and 1.1 mL/min).
-
Column Temperature: The column oven temperature was adjusted by ±2°C from the nominal value (i.e., 28°C and 32°C).
-
Detection Wavelength: The UV detector wavelength was changed by ±2 nm from the nominal value (i.e., 228 nm and 232 nm).
For each varied condition, the system was re-equilibrated, and six replicate injections of the standard solution were analyzed. The resulting system suitability parameters were then compared to the results obtained under the nominal conditions.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the robustness testing and the logical relationship of the parameters being investigated.
Caption: Experimental workflow for the robustness testing of the this compound analytical method.
Caption: Logical relationship of varied parameters and their impact on system suitability responses.
References
Evaluating the Cross-Reactivity of Dibenzepin-d3 in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of deuterated internal standards is a cornerstone of accurate bioanalysis. Dibenzepin-d3, a deuterated analog of the tricyclic antidepressant (TCA) Dibenzepin, is frequently employed in quantitative analysis by mass spectrometry. However, when utilizing immunoassays for high-throughput screening or therapeutic drug monitoring of TCAs, the potential for cross-reactivity of these deuterated standards is a critical consideration that is often overlooked. This guide provides a framework for evaluating the cross-reactivity of this compound in common immunoassay platforms, comparing its potential behavior to other structurally related compounds, and offers detailed experimental protocols for validation.
The Challenge of Cross-Reactivity in TCA Immunoassays
Immunoassays for TCAs are typically competitive binding assays where antibodies are designed to recognize the core tricyclic structure. While effective for screening, this broad specificity can lead to cross-reactivity with other structurally similar compounds, including other TCAs, antipsychotics, and even the deuterated internal standards used in confirmatory testing.[1][2][3] This can result in false-positive results or inaccurate quantification.
The structural similarity of this compound to its non-deuterated parent compound and other TCAs makes it a potential cross-reactant in these assays. The degree of cross-reactivity can vary significantly between different immunoassay manufacturers and platforms.[2][4] Therefore, it is imperative for laboratories to validate the cross-reactivity of this compound in their specific assay systems.
Comparative Cross-Reactivity Data in TCA Immunoassays
| Compound | Immunoassay Platform | Concentration Tested | Result | Reference |
| Quetiapine | Abbott Tricyclic Antidepressant TDx Assay | 5 ng/mL | Concentration-related cross-reactivity observed | |
| Quetiapine | Syva Emit tox Serum Tricyclic Antidepressant Assay | 320 ng/mL | Positive | |
| Quetiapine | Microgenics Tricyclics Serum Tox EIA Assay | 10 µg/mL | Positive | |
| Quetiapine | Biosite Triage Panel for Drugs of Abuse | Up to 1000 µg/mL | Negative | |
| Cyclobenzaprine | Emit Serum TCA assay | >200 ng/mL | May give a positive result | |
| Chlorpromazine | Emit Serum TCA assay | 200-300 ng/mL | May give a positive result |
Experimental Protocols
To ensure the accuracy and reliability of immunoassay results when this compound is present, rigorous validation is essential. The following protocols provide a framework for evaluating cross-reactivity and for the general validation of deuterated compounds in bioanalytical methods.
Protocol 1: Evaluation of Immunoassay Cross-Reactivity
Objective: To determine the degree of cross-reactivity of this compound in a specific TCA immunoassay.
Materials:
-
This compound standard of known purity
-
Drug-free human serum or urine
-
The TCA immunoassay kit and corresponding analyzer
-
Calibrators and controls for the TCA immunoassay
Procedure:
-
Preparation of Spiked Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Serially dilute the stock solution into drug-free matrix (serum or urine) to create a range of concentrations. The concentration range should cover clinically relevant and potentially supraclinical levels.
-
Sample Analysis: Analyze the spiked samples using the TCA immunoassay according to the manufacturer's instructions.
-
Data Analysis:
-
For qualitative (screening) assays, determine the minimum concentration of this compound that produces a positive result.
-
For quantitative assays, calculate the apparent concentration of TCA reported by the assay for each concentration of this compound. The percent cross-reactivity can be calculated using the following formula:
-
-
Acceptance Criteria: The level of acceptable cross-reactivity will depend on the intended use of the assay. For screening assays, any significant cross-reactivity that could lead to a false positive should be noted. For quantitative assays, the impact on the accuracy of measurements should be assessed.
Protocol 2: General Validation of Analytical Methods for Deuterated Compounds
For laboratories using this compound as an internal standard in confirmatory methods (e.g., LC-MS), a comprehensive validation is required.
Key Validation Parameters:
-
Specificity and Selectivity: Evaluate the potential for interference from the non-deuterated analyte and other related compounds at the mass transition of the deuterated internal standard.
-
Matrix Effect: Assess the impact of matrix components on the ionization of the deuterated internal standard.
-
Stability: Determine the stability of the deuterated internal standard in stock solutions and in the biological matrix under various storage conditions.
-
Carryover: Evaluate for the presence of the deuterated internal standard in blank samples following the injection of a high-concentration sample.
Visualizing Methodologies
To further clarify the experimental workflows and underlying principles, the following diagrams are provided.
Caption: Competitive immunoassay principle.
Caption: Cross-reactivity evaluation workflow.
References
- 1. Quetiapine cross-reactivity with plasma tricyclic antidepressant immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quetiapine cross-reactivity among three tricyclic antidepressant immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
A Comparative Analysis of Sample Preparation Techniques for Dibenzepin-d3 in Bioanalytical Studies
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) for the sample preparation of Dibenzepin-d3.
The accurate quantification of therapeutic drugs and their metabolites in biological matrices is a cornerstone of pharmacokinetic and bioequivalence studies. Dibenzepin, a tricyclic antidepressant, and its deuterated analog, this compound, which is often used as an internal standard, require robust and efficient sample preparation methods to ensure reliable analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of sample preparation technique is critical as it directly impacts assay sensitivity, accuracy, precision, and throughput.[1][2] This guide provides a comparative overview of the three most common sample preparation methods: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), supported by experimental data and detailed protocols adapted for this compound.
Comparative Performance of Sample Preparation Methods
The selection of an appropriate sample preparation method depends on a variety of factors including the complexity of the sample matrix, the desired level of cleanliness, sensitivity requirements, and throughput needs. Below is a summary of the quantitative performance of SPE, LLE, and PPT for the analysis of analogous tricyclic antidepressants and deuterated standards.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Recovery (%) | 85 - 105 | 72 - 97 | > 90 |
| Matrix Effect (%) | < 15 | < 25 | > 30 |
| Limit of Quantification (LOQ) | 0.05 - 1 ng/mL | 0.1 - 5 ng/mL | 1 - 10 ng/mL |
| Relative Standard Deviation (RSD %) | < 10 | < 15 | < 15 |
| Sample Throughput | Moderate to High (automation possible) | Low to Moderate | High |
| Solvent Consumption | Low to Moderate | High | Moderate |
| Cost per Sample | High | Moderate | Low |
| Method Development Time | Moderate to High | Moderate | Low |
Note: Data is compiled from various sources on the analysis of tricyclic antidepressants and deuterated internal standards in biological matrices.[3][4] Absolute values for this compound may vary depending on the specific matrix and analytical instrumentation.
Experimental Protocols
Detailed methodologies for each sample preparation technique are provided below. These protocols are representative and may require optimization for specific applications.
Solid-Phase Extraction (SPE)
SPE is a highly selective method that can provide the cleanest extracts, minimizing matrix effects and improving assay sensitivity.[5]
Materials:
-
SPE Cartridges (e.g., C18 reversed-phase)
-
SPE Manifold
-
Methanol (conditioning solvent)
-
Deionized Water (conditioning and wash solvent)
-
Ammonium Formate Buffer (equilibration and wash solvent)
-
Acetonitrile (elution solvent)
-
Nitrogen Evaporator
-
Reconstitution Solvent (mobile phase or a compatible solvent)
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2.0 mM ammonium formate buffer (pH 3.0).
-
Sample Loading: Load 500 µL of the pre-treated biological sample (e.g., plasma spiked with this compound) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5-10% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the reconstitution solvent.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases.
Materials:
-
Glass Centrifuge Tubes
-
Extraction Solvent (e.g., ethyl acetate/n-hexane/isopropanol mixture)
-
Aqueous Buffer (e.g., 0.1 M NaOH to adjust pH)
-
Vortex Mixer
-
Centrifuge
-
Nitrogen Evaporator
-
Reconstitution Solvent
Procedure:
-
Sample Preparation: To 500 µL of the biological sample in a glass centrifuge tube, add this compound internal standard.
-
pH Adjustment: Add 50 µL of 0.1 M NaOH to alkalize the sample.
-
Extraction: Add 2 mL of the extraction solvent, cap the tube, and vortex for 5 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the reconstitution solvent.
Protein Precipitation (PPT)
PPT is the simplest, fastest, and most cost-effective method, suitable for high-throughput screening, though it provides the least clean extracts.
Materials:
-
Microcentrifuge Tubes
-
Precipitating Agent (e.g., ice-cold acetonitrile or acetone)
-
Vortex Mixer
-
Centrifuge
-
Syringe Filters (optional)
Procedure:
-
Sample Preparation: Pipette 100 µL of the plasma sample into a microcentrifuge tube and add the this compound internal standard.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube for direct injection or further processing (e.g., evaporation and reconstitution if concentration is needed).
Visualizing the Workflows
To further elucidate the experimental processes, the following diagrams illustrate the workflows for each sample preparation method.
Caption: Workflow of the Solid-Phase Extraction (SPE) protocol.
Caption: Workflow of the Liquid-Liquid Extraction (LLE) protocol.
Caption: Workflow of the Protein Precipitation (PPT) protocol.
References
Safety Operating Guide
Safe Disposal of Dibenzepin-d3: A Comprehensive Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential safety and logistical information for the proper disposal of Dibenzepin-d3, a deuterated analog of the tricyclic antidepressant Dibenzepin. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance within a laboratory setting.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, a proper hazard assessment should be conducted. Based on information for related tricyclic antidepressants, potential hazards may include skin and eye irritation, and harmful effects if ingested.[3] Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Recommended if handling powders or creating aerosols |
II. Step-by-Step Disposal Procedure
The following procedure outlines the steps for the safe disposal of this compound from a research laboratory.
-
Waste Identification and Segregation:
-
This compound waste, including pure compound, solutions, and contaminated labware (e.g., vials, pipette tips), must be segregated from non-hazardous waste.
-
Do not mix this compound waste with incompatible chemicals.
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical nature of this compound. A high-density polyethylene (HDPE) container is generally suitable.
-
The original container of the chemical can be a good option for waste collection.
-
-
Labeling:
-
The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Indicate the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, well-ventilated, and away from general laboratory traffic.
-
-
Disposal Request and Pickup:
-
Once the waste container is full or has been in storage for the maximum allowed time per institutional guidelines (typically 90 days), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.
-
Do not attempt to dispose of this compound waste down the drain or in the regular trash.[2][4]
-
III. Decontamination of Empty Containers
Empty containers that held this compound must be properly decontaminated before being discarded as non-hazardous waste.
-
Triple Rinsing:
-
Rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol).
-
The rinsate from each rinse must be collected and disposed of as hazardous waste in the designated this compound waste container.
-
-
Defacing the Label:
-
After triple rinsing, completely remove or deface the original label on the container to prevent any confusion.
-
-
Final Disposal:
-
The decontaminated and defaced container can now be disposed of in the appropriate recycling or general waste stream, according to your institution's policies.
-
IV. Spill Management
In the event of a this compound spill, follow these immediate steps:
-
Evacuate and Alert:
-
Evacuate the immediate area and alert your colleagues and the laboratory supervisor.
-
-
Secure the Area:
-
Restrict access to the spill area.
-
-
Consult the SDS (if available) and Use a Spill Kit:
-
If an SDS for a similar compound is available, consult it for specific spill cleanup instructions.
-
Use a chemical spill kit to absorb the spilled material.
-
-
Collect and Dispose of Spill Debris:
-
All materials used for spill cleanup (absorbent pads, contaminated PPE, etc.) must be collected and placed in the hazardous waste container for this compound.
-
-
Report the Incident:
-
Report the spill to your institution's EHS office.
-
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound waste.
By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
Essential Safety and Logistical Information for Handling Dibenzepin-d3
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Dibenzepin-d3. The following procedures are designed to ensure personal safety and proper management of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure through inhalation, skin contact, or accidental ingestion. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are tested for resistance to similar chemical compounds. |
| Body Protection | Laboratory coat | A long-sleeved, buttoned lab coat is required. For tasks with a higher risk of spillage, a poly-coated, fluid-resistant gown should be worn. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where the compound is handled. |
| Face Protection | Face shield | Required when there is a risk of splashing or when handling larger quantities of the compound. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powdered form of the compound outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
Operational Plan: Handling this compound
All handling of this compound should occur within a designated and well-ventilated area, preferably inside a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by covering it with absorbent, disposable bench paper.
-
Weighing: If working with the solid form, conduct all weighing operations within a chemical fume hood or a balance enclosure to prevent the dispersion of fine particles.
-
Dissolving: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Post-Handling: After handling, wipe down the work area with an appropriate decontaminating solution. Remove and dispose of all contaminated disposable materials as hazardous waste.
-
Hygiene: Immediately wash hands and any exposed skin thoroughly with soap and water after completing the work and before leaving the laboratory.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Waste Segregation: All materials that have come into contact with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and PPE, must be treated as hazardous waste.[1] These materials should be segregated from other laboratory waste streams.[1]
-
Containerization: Collect all this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1] The label should include the chemical name and hazard symbols.
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.[1]
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[1]
-
Decontamination of Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent (e.g., methanol or acetone). The rinsate must be collected and disposed of as hazardous waste. After thorough decontamination, the container can be managed as non-hazardous waste.
Emergency Procedures
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
If Swallowed: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
